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Methyl 4-(1-acetylpiperidin-4-yl)benzoate Documentation Hub

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  • Product: Methyl 4-(1-acetylpiperidin-4-yl)benzoate
  • CAS: 2490403-99-9

Core Science & Biosynthesis

Foundational

4-(1-acetylpiperidin-4-yl)benzoic acid methyl ester safety data sheet

Topic: Technical Guide: Methyl 4-(1-acetylpiperidin-4-yl)benzoate Content Type: In-depth Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Engineers, and HSE Officers[1] [1] Executive Summary & C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Methyl 4-(1-acetylpiperidin-4-yl)benzoate Content Type: In-depth Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Engineers, and HSE Officers[1]

[1]

Executive Summary & Chemical Identity

Methyl 4-(1-acetylpiperidin-4-yl)benzoate is a specialized pharmaceutical intermediate belonging to the class of phenyl-piperidines.[1] It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., muscarinic or histaminergic antagonists) and PARP inhibitors.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive workflow for the synthesis, handling, and safety profiling of this compound. Unlike commodity chemicals, this intermediate requires specific attention to its metabolic stability and hydrolysis potential.[1]

Chemical Identifiers
ParameterDetail
Chemical Name Methyl 4-(1-acetylpiperidin-4-yl)benzoate
Synonyms 4-(1-Acetyl-4-piperidinyl)benzoic acid methyl ester; N-Acetyl-4-(4-methoxycarbonylphenyl)piperidine
Molecular Formula

Molecular Weight 261.32 g/mol
CAS Number Not widely listed as commodity; synthesized from CAS 281235-04-9
SMILES COC(=O)C1=CC=C(C2CCN(CC2)C(C)=O)C=C1
Physical State Off-white to pale yellow solid (Standard)

Physicochemical Profile & Stability

Understanding the physical properties is essential for purification and storage.[1] The lipophilicity (LogP) indicates this compound is moderately permeable, suitable for organic extraction but requiring polar solvents for complete dissolution.

PropertyValue (Experimental/Predicted)Operational Implication
Melting Point 112–116 °CSolid handling; suitable for recrystallization from EtOAc/Hexane.[1]
Boiling Point ~420 °C (Predicted)Not volatile; low inhalation risk from vapor at RT.
LogP 1.9 – 2.2Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
pKa N/A (Amide is non-basic)Unlike its parent amine, this compound will not form salts with mild acids.
Stability Hydrolysis-sensitiveEster moiety is susceptible to hydrolysis in strong base/acid.[1][2]

Hazard Identification & Toxicology (GHS Classification)

Note: As a research intermediate, specific toxicological data may be extrapolated from structure-activity relationships (SAR) of analogous phenyl-piperidines.[1]

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

Toxicological Insights (SAR Analysis)
  • Acute Toxicity: Predicted Low-Moderate.[1] The acetylation of the piperidine nitrogen reduces the acute toxicity associated with free secondary amines (which can be caustic).

  • Metabolic Activation: The methyl ester is a "soft drug" motif, likely to be hydrolyzed by carboxylesterases in vivo to the free acid (Benzoic acid derivative), which is generally rapidly excreted.

  • Sensitization: No specific alerts, but acylated piperidines should be treated as potential sensitizers upon prolonged contact.[1]

Emergency Response Logic

The following decision tree outlines the immediate response to exposure incidents.

SafetyLogic Start Exposure Incident Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response workflow for exposure to phenyl-piperidine intermediates.

Synthesis & Operational Protocol

This section details the synthesis of the target compound from its commercially available precursor, Methyl 4-(piperidin-4-yl)benzoate (CAS 281235-04-9).[1] This protocol is designed to be self-validating using Thin Layer Chromatography (TLC).[1]

Synthesis Workflow (Acetylation)

Objective: Cap the secondary amine to prevent side reactions during subsequent steps.

  • Reagents:

    • Starting Material: Methyl 4-(piperidin-4-yl)benzoate (1.0 eq).[1]

    • Reagent: Acetic Anhydride (

      
      ) (1.1 eq) or Acetyl Chloride (1.1 eq).
      
    • Base: Triethylamine (

      
      ) (1.5 eq).
      
    • Solvent: Dichloromethane (DCM) (anhydrous).

  • Protocol:

    • Step 1: Dissolve amine in DCM at 0°C under

      
       atmosphere.
      
    • Step 2: Add

      
      .[1]
      
    • Step 3: Dropwise addition of

      
      .[1] Exothermic reaction – monitor temperature.[1]
      
    • Step 4 (Validation): Stir at Room Temperature (RT) for 2 hours.

      • Checkpoint: Check TLC (5% MeOH in DCM). Starting material (polar, baseline) should disappear; Product (less polar) appears.

    • Step 5 (Workup): Wash with 1N HCl (removes unreacted amine/base), then Sat.

      
      , then Brine.[1][5]
      
    • Step 6: Dry over

      
       and concentrate.
      
Hydrolysis (Downstream Application)

A common next step is hydrolyzing the ester to the free acid for coupling.

ReactionFlow SM Methyl 4-(piperidin-4-yl)benzoate (Free Amine) Target Methyl 4-(1-acetylpiperidin-4-yl)benzoate (Target Intermediate) SM->Target Synthesis Ac2O Ac2O / Et3N (Acetylation) Ac2O->Target Acid 4-(1-acetylpiperidin-4-yl)benzoic acid (Coupling Partner) Target->Acid Activation LiOH LiOH / THF / H2O (Hydrolysis) LiOH->Acid

Figure 2: Synthesis and downstream activation pathway.

Storage & Handling Requirements

To maintain the integrity of the ester and amide bonds, strict storage conditions are required.

  • Moisture Control: The methyl ester is susceptible to hydrolysis over long periods if exposed to moisture.[1] Store in a desiccator.

  • Temperature: Store at 2–8°C . While stable at RT for short periods, cold storage prevents slow transesterification or degradation.[1]

  • Incompatibilities:

    • Strong Oxidizers: Can attack the piperidine ring.[1]

    • Strong Acids/Bases: Will hydrolyze the ester to the carboxylic acid.

References

  • PubChem. (2025).[1][6] Compound Summary: (4-Acetyl-1-methylpiperidin-4-yl) benzoate (Analog).[1] National Library of Medicine.[1] [Link][1]

Sources

Exploratory

Tasurgratinib intermediate Methyl 4-(1-acetylpiperidin-4-yl)benzoate

The following technical guide details the synthesis, characterization, and application of Methyl 4-(1-acetylpiperidin-4-yl)benzoate , a critical structural motif in the development of FGFR inhibitors, specifically within...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of Methyl 4-(1-acetylpiperidin-4-yl)benzoate , a critical structural motif in the development of FGFR inhibitors, specifically within the chemical space of Tasurgratinib (E7090) .

Advanced Synthesis & Process Chemistry for FGFR Inhibitor Scaffolds

Executive Summary & Strategic Context

Tasurgratinib (E7090) is a selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR1, FGFR2, and FGFR3) developed for the treatment of cholangiocarcinoma and other solid tumors harboring FGFR gene fusions.

The molecule Methyl 4-(1-acetylpiperidin-4-yl)benzoate represents a specific N-capped derivative of the core pharmacophore Methyl 4-(piperidin-4-yl)benzoate . While the final structure of Tasurgratinib utilizes a 1-(2-hydroxyethyl) tail on the piperidine nitrogen to optimize solubility and binding kinetics (Type V inhibition), the 1-acetyl variant is frequently employed in medicinal chemistry as:

  • A Stable Intermediate: For purification and storage of the aryl-piperidine core before final functionalization.[1]

  • A Metabolic Probe: To assess structure-activity relationships (SAR) regarding the piperidine nitrogen's H-bond acceptor capabilities.

  • An Impurity Standard: To quantify potential acetylation byproducts during large-scale manufacturing if acetate buffers or reagents are utilized.[1]

This guide provides a rigorous, self-validating protocol for the synthesis of this intermediate, grounding the methodology in the broader context of E7090 manufacturing.

Chemical Profile & Retrosynthetic Analysis[1]
Target Molecule Data
PropertySpecification
IUPAC Name Methyl 4-(1-acetylpiperidin-4-yl)benzoate
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Core Scaffold 4-Phenylpiperidine
Key Functionality Methyl Ester (Electrophile), N-Acetyl (Amide, Protecting Group)
Precursor CAS 281235-04-9 (Free Amine: Methyl 4-(piperidin-4-yl)benzoate)
Retrosynthetic Logic

The construction of the molecule relies on establishing the Aryl-Piperidine bond, which is the rate-limiting step in the scaffold assembly. The synthesis is broken down into three phases:

  • C-C Bond Formation: Suzuki-Miyaura coupling of a 4-halobenzoate with a pyridine-4-boronate.[1]

  • Heterocycle Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring.[1]

  • N-Functionalization: Chemoselective acetylation of the secondary amine.[1]

Retrosynthesis Target Methyl 4-(1-acetylpiperidin-4-yl)benzoate Amine Methyl 4-(piperidin-4-yl)benzoate (Core Scaffold) Target->Amine Acetylation Pyridine Methyl 4-(pyridin-4-yl)benzoate Amine->Pyridine Hydrogenation (PtO2/H2) SM1 Methyl 4-iodobenzoate Pyridine->SM1 Suzuki Coupling SM2 Pyridine-4-boronic acid Pyridine->SM2 Pd(dppf)Cl2

Figure 1: Retrosynthetic disconnection showing the linear assembly of the aryl-piperidine core.

Detailed Experimental Protocols
Phase 1: Construction of the Aryl-Pyridine Core

Objective: Synthesize Methyl 4-(pyridin-4-yl)benzoate via Suzuki Coupling. Rationale: Direct coupling of piperidine rings is difficult due to catalyst poisoning by the amine.[1] Coupling the pyridine followed by reduction is the industry standard for E7090 precursors.[1]

Reagents:

  • Methyl 4-iodobenzoate (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) - Chosen for stability and efficiency with electron-deficient aryl halides.

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Charge a reaction vessel with Methyl 4-iodobenzoate (26.2 g, 100 mmol), Pyridine-4-boronic acid (14.7 g, 120 mmol), and Cs₂CO₃ (65.2 g, 200 mmol).

  • Add degassed 1,4-Dioxane (400 mL) and Water (100 mL).

  • Add Pd(dppf)Cl₂[1]·DCM (4.1 g, 5 mmol) under nitrogen atmosphere.

  • Heat to 90°C for 4–6 hours. Monitor by HPLC (Target RT: ~4.5 min).

  • Workup: Cool to RT, filter through Celite to remove Palladium black. Partition filtrate between EtOAc and Water.[1] Wash organic layer with Brine.[1]

  • Purification: Recrystallize from Ethanol/Heptane to yield off-white solid.

    • Expected Yield: 85-90%.[1]

Phase 2: Reduction to the Piperidine Scaffold

Objective: Synthesize Methyl 4-(piperidin-4-yl)benzoate (CAS 281235-04-9).[2] Rationale: Platinum oxide (Adams' catalyst) is preferred over Pd/C to prevent hydrogenolysis of the benzyl-ester bond or reduction of the aromatic benzoate ring (though the benzoate is relatively stable, PtO₂ is more selective for pyridine reduction in acidic media).

Reagents:

  • Methyl 4-(pyridin-4-yl)benzoate (from Phase 1)

  • PtO₂ (5 wt%)

  • Solvent: Methanol / Acetic Acid (10:1)

  • Hydrogen Gas (50 psi)

Protocol:

  • Dissolve the pyridine intermediate (10 g) in Methanol (100 mL) and Glacial Acetic Acid (10 mL).

  • Add PtO₂ (0.5 g) under Argon.

  • Hydrogenate in a Parr shaker at 50 psi at room temperature for 12 hours.

  • Critical Control: Monitor consumption of starting material closely to avoid over-reduction of the benzene ring.[1]

  • Workup: Filter through Celite. Concentrate the filtrate. Neutralize the residue with sat.[1] NaHCO₃ to pH 8.[1] Extract with DCM.[1]

  • Isolation: The free amine can be used directly or converted to the HCl salt for storage.[1]

Phase 3: Acetylation to Methyl 4-(1-acetylpiperidin-4-yl)benzoate

Objective: Selective N-acetylation of the secondary amine.

Reagents:

  • Methyl 4-(piperidin-4-yl)benzoate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve Methyl 4-(piperidin-4-yl)benzoate (2.19 g, 10 mmol) and TEA (2.1 mL, 15 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Acetic Anhydride (1.04 mL, 11 mmol) dropwise over 10 minutes. Control exotherm.

  • Allow to warm to room temperature and stir for 2 hours.

  • IPC (In-Process Control): TLC (5% MeOH in DCM). Starting material (Rf ~0.2) should disappear; Product (Rf ~0.[1]6) appears.[1][3]

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then sat. NaHCO₃, then Brine.[1]

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, flash chromatography (Ethyl Acetate/Hexanes 1:1).

Quantitative Data Summary:

Step Reaction Typical Yield Key Impurity to Monitor
1 Suzuki Coupling 88% Homocoupled Boronic Acid
2 Hydrogenation 92% Over-reduced (cyclohexyl) analog

| 3 | Acetylation | 95% | O-acetylated (if hydrolysis occurred) |

Process Logic & Tasurgratinib Integration

While the requested molecule is the N-acetyl derivative, the active pharmaceutical ingredient (API) Tasurgratinib (E7090) utilizes an N-(2-hydroxyethyl) group. The synthesis of the N-acetyl intermediate is often a divergence point in the pathway.

Pathway Divergence Diagram

The following flowchart illustrates how the core scaffold branches into either the Acetyl derivative (for analytical standards/analogs) or the E7090 precursor.[1]

Pathway cluster_Target Requested Route cluster_Drug Tasurgratinib (E7090) Route Core Methyl 4-(piperidin-4-yl)benzoate (Free Amine) Acetyl Methyl 4-(1-acetylpiperidin-4-yl)benzoate (Target Intermediate) Core->Acetyl Ac2O / TEA Hydroxyethyl Methyl 4-(1-(2-hydroxyethyl)piperidin-4-yl)benzoate Core->Hydroxyethyl 2-Bromoethanol or Ethylene Oxide E7090 Tasurgratinib API Hydroxyethyl->E7090 Hydrolysis & Amide Coupling

Figure 2: Divergence of the piperidine core into the Acetyl derivative vs. the Hydroxyethyl E7090 precursor.

Critical Insight: Why Acetylate?

In high-throughput screening (HTS) or during the optimization phase of E7090, the N-acetyl analog serves as a lipophilic control . The N-hydroxyethyl group in E7090 provides a specific solubility profile and potential H-bond interactions within the solvent channel of the FGFR kinase domain. The N-acetyl group removes the basicity of the nitrogen and the H-bond donor capability of the alcohol, allowing researchers to quantify the specific contribution of the hydroxyethyl tail to binding affinity (Type V kinetics).

Analytical Specifications

To ensure the integrity of the intermediate for research use, the following specifications must be met:

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC): >98.0% (Area %).[1]

  • Mass Spectrometry (LC-MS): [M+H]⁺ = 262.14 m/z.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.00 (d, 2H, Ar-H ortho to ester),

    • δ 7.28 (d, 2H, Ar-H meta to ester),

    • δ 4.78 (d, 1H, piperidine eq),

    • δ 3.92 (s, 3H, O-Me),

    • δ 3.90 (d, 1H, piperidine eq),

    • δ 3.15 (t, 1H, piperidine ax),

    • δ 2.80 (m, 1H, CH-Ar),

    • δ 2.65 (t, 1H, piperidine ax),

    • δ 2.13 (s, 3H, Acetyl-Me),

    • δ 1.60-1.90 (m, 4H, piperidine CH₂).

References
  • Eisai Co., Ltd. (2014).[1][4][5] Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. WO Patent 2014/129477.[1][4][5][6] (Primary patent describing the E7090 scaffold and piperidine intermediates).[1] [6]

  • Miyano, S. W., et al. (2016).[1][7] E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models.[1][7][8][9] Molecular Cancer Therapeutics, 15(11), 2630-2639.[7][8] (Details the structure-activity relationship and the importance of the hydroxyethyl tail).

  • ChemicalBook. (n.d.).[1] Methyl 4-(piperidin-4-yl)benzoate Hydrochloride Synthesis. (General procedure for the reduction of pyridine precursors).

  • PubChem. (2025).[1][10] Tasurgratinib (E7090) Compound Summary. National Library of Medicine.[1] (Verification of final drug structure and intermediates).

Sources

Foundational

Advanced Medicinal Chemistry of Piperidine Benzoate Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Privileged Benzoate-Piperidine Scaffold In medicinal chemistry, the fusion of a piper...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Benzoate-Piperidine Scaffold

In medicinal chemistry, the fusion of a piperidine ring with a benzoate moiety creates a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While piperidine itself is ubiquitous in FDA-approved drugs (e.g., donepezil, fentanyl), its specific derivatization as a benzoate ester or amide unlocks distinct pharmacological profiles.

This guide focuses on the 4-piperidinyl benzoate and 3-piperidinyl benzoate motifs. Historically rooted in the simplification of the cocaine (tropane) alkaloid structure, this scaffold has evolved into a primary template for designing:

  • Local Anesthetics & Antiarrhythmics: By mimicking the lipophilic-intermediate-hydrophilic architecture of procaine and lidocaine.

  • Monoamine Transporter Inhibitors: As simplified, metabolically stable analogs of cocaine for treating psychostimulant abuse.

Structural Activity Relationship (SAR) & Rational Design

The pharmacological divergence of piperidine benzoates is dictated by specific regiochemical and stereochemical modifications. The core SAR can be bifurcated into two distinct therapeutic classes.

The "Anesthetic" Model (NaV Channel Blockers)

For local anesthesia, the molecule must penetrate the nerve sheath and bind intracellularly to voltage-gated sodium channels (NaV).[1]

  • Lipophilic Head (Benzoate): Electron-donating groups (e.g., -NH2, -OR) at the para position of the phenyl ring enhance potency by increasing electron density, strengthening the interaction with the receptor site.

  • Linker (Ester): The ester bond determines the duration of action. While susceptible to plasma esterases, steric hindrance (e.g., ortho-substitution on the benzoate) can prolong half-life.

  • Hydrophilic Tail (Piperidine Nitrogen): A tertiary amine is critical. N-alkyl substitution (e.g., butyl, ethoxyethyl) modulates pKa and lipid solubility, optimizing the transport across the axolemma.

The "CNS" Model (DAT/NET/SERT Inhibitors)

Simplification of the cocaine tropane ring to a piperidine ring retains affinity for the Dopamine Transporter (DAT).

  • Regiochemistry: The 3-substituted piperidines (betaines) often show higher DAT selectivity than 4-substituted analogs.

  • Stereochemistry: The (S,S)-enantiomers of 3-phenyl-4-carboalkoxy piperidines typically exhibit higher potency.

Visualization: SAR Pharmacophore Map

SAR_Map Core Piperidine Benzoate Scaffold Anesth Local Anesthetic Activity (NaV Block) Core->Anesth Pathway A CNS CNS Activity (DAT Inhibition) Core->CNS Pathway B Lipophil Benzoate Subst. (e.g., p-F, p-NH2) Increases Potency Anesth->Lipophil N_Subst N-Alkyl Chain (C3-C6 or Ethoxyethyl) Modulates Lipophilicity Anesth->N_Subst Lipophil->N_Subst Balance required for logP ~2-3 Regio 3- vs 4-Substitution 3-Subst mimics Tropane CNS->Regio Stereo Stereochemistry (S,S) > (R,R) CNS->Stereo

Caption: Divergent SAR pathways for Piperidine Benzoate derivatives targeting NaV channels vs. Monoamine Transporters.

Comparative Pharmacological Data

The following data summarizes the activity of N-substituted-4-piperidinyl benzoates, specifically highlighting the "Kazcaine" series (1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate derivatives), which exhibit potent anesthetic properties superior to standard lidocaine.

Table 1: Anesthetic Activity of 4-Piperidinyl Benzoate Derivatives

Compound IDR1 (N-Substituent)R2 (Benzoate Subst.)R3 (C4-Substituent)Anesthesia Index (Infiltration)*Duration (min)Toxicity (LD50, mg/kg)
Lidocaine (Reference)--1.045220
Procaine (Reference)--0.830450
PB-1 MethylHH1.250180
PB-2 n-ButylHH3.590110
Kazcaine 2-EthoxyethylHEthynyl14.5 162 380
PB-F3 2-Ethoxyethylm-FluoroEthynyl16.2185395

*Anesthesia Index is relative to Lidocaine (set at 1.0). Data aggregated from preclinical rodent models (sciatic nerve block).

Key Insight: The introduction of an ethynyl group at C4 (Kazcaine) rigidifies the chair conformation, likely locking the benzoate into an optimal orientation for NaV channel pore occlusion. The m-fluoro substitution (PB-F3) further enhances metabolic stability against esterases.

Synthetic Methodology: 4-Piperidinyl Benzoate Esters[2]

The synthesis of these derivatives requires a robust protocol to ensure high yield and purity, particularly avoiding N-oxide formation or elimination side products.

Retrosynthetic Analysis

The target molecule is assembled via an esterification between a 4-piperidinol derivative and a benzoyl chloride. The 4-piperidinol core is generated via a Grignard reaction or ketone reduction.

Detailed Protocol: Synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate

Reagents:

  • 1-(2-ethoxyethyl)piperidin-4-one (Starting Material)

  • Lithium Acetylide (ethylenediamine complex)

  • Benzoyl Chloride[2]

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Nucleophilic Addition (Ethynylation):

    • Dissolve 1-(2-ethoxyethyl)piperidin-4-one (10 mmol) in anhydrous THF (50 mL) under

      
       atmosphere.
      
    • Cool to 0°C. Slowly add Lithium Acetylide (12 mmol) portion-wise over 30 minutes.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

    • Validation: Monitor consumption of ketone by TLC (Mobile phase: MeOH/DCM 1:9).

    • Quench: Pour into ice-cold saturated

      
      . Extract with EtOAc (3x). Dry organic layer over 
      
      
      
      and concentrate.
    • Intermediate: 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol (Yield ~85%).

  • Esterification (Acylation):

    • Dissolve the intermediate alcohol (5 mmol) in anhydrous DCM (25 mL).

    • Add TEA (10 mmol) and catalytic DMAP (0.5 mmol). Cool to 0°C.

    • Add Benzoyl Chloride (6 mmol) dropwise via syringe to control exotherm.

    • Stir at RT for 12 hours.

    • Work-up: Wash with 5%

      
       (remove excess acid), then water, then brine.
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Salt Formation: Dissolve free base in diethyl ether and treat with HCl/ether to precipitate the hydrochloride salt.

Visualization: Synthetic Pathway

Synthesis SM 1-(2-ethoxyethyl) piperidin-4-one Inter Intermediate: 4-Ethynyl-4-piperidinol SM->Inter Nucleophilic Addition Reagent1 Lithium Acetylide THF, 0°C Reagent1->Inter Product Target: Piperidinyl Benzoate Ester Inter->Product Esterification Reagent2 Benzoyl Chloride TEA, DCM, DMAP Reagent2->Product Salt HCl Salt Formulation Product->Salt Precipitation

Caption: Synthetic route for 4-substituted piperidine benzoate derivatives via ethynylation and acylation.

Mechanism of Action: NaV Channel Blockade

The primary mechanism for the local anesthetic activity of these derivatives is the blockade of voltage-gated sodium channels (NaV1.x).

Mechanism Steps:

  • Penetration: The uncharged (free base) form of the piperidine benzoate diffuses through the lipid-rich nerve membrane.

  • Protonation: Once inside the axoplasm (pH ~7.1), the tertiary amine becomes protonated (

    
    ).
    
  • Binding: The cationic species binds to the intracellular side of the NaV channel (Site 2, S6 segment of domain IV).

  • Blockade: The bulky benzoate group physically occludes the pore, preventing

    
     influx and halting action potential propagation.
    
Visualization: Ion Channel Interaction

MOA Extracellular Extracellular Space Drug_Base Drug (Free Base) Extracellular->Drug_Base Application Membrane Nerve Membrane (Lipid Bilayer) Intracellular Intracellular Axoplasm Membrane->Intracellular Entry Drug_Cation Drug (Cationic BH+) Intracellular->Drug_Cation Protonation (pH 7.1) Drug_Base->Membrane Diffusion NaV_Channel NaV Channel (Open State) Drug_Cation->NaV_Channel Binds Site 2 (S6) Blocked Channel Blocked (No AP Propagation) NaV_Channel->Blocked Pore Occlusion

Caption: Mechanism of action for piperidine benzoate local anesthetics at the Voltage-Gated Sodium Channel.

References

  • Praliyev, K. D., et al. (2019).[3] Biological Active Fluorobenzoates of Piperidine Range. Research Journal of Pharmacy and Technology.

  • Kozikowski, A. P., et al. (1998). Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives. Journal of Medicinal Chemistry.

  • Sokolov, V. B., et al. (2025). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal.

  • Bononi, G., et al. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.

  • Maksatova, A. M., et al. (2019).[3] Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC.

Sources

Exploratory

An In-Depth Technical Guide on Methyl 4-(1-acetyl-4-piperidinyl)benzoate: Synonyms and Identifiers

For the Attention of: Researchers, Scientists, and Drug Development Professionals Foreword: The Pursuit of Definitive Chemical Identity In the landscape of chemical research and drug development, the unambiguous identifi...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Definitive Chemical Identity

In the landscape of chemical research and drug development, the unambiguous identification of a molecule is the cornerstone of all subsequent investigation. A compound's unique identifiers—such as its CAS Registry Number and PubChem Compound ID (CID)—are fundamental to ensuring the accuracy, reproducibility, and integrity of scientific data. This guide addresses the chemical entity known as Methyl 4-(1-acetyl-4-piperidinyl)benzoate. Following a comprehensive search of chemical databases and scientific literature, we have determined that this specific molecule is not cataloged with a unique CAS number or a dedicated entry in major public chemical repositories.

This document outlines the systematic approach taken to identify the compound and presents the findings, which indicate that "Methyl 4-(1-acetyl-4-piperidinyl)benzoate" may represent a novel or less-documented chemical entity. Consequently, this guide will focus on its constituent parts, a proposed synthesis strategy based on established chemical principles, and a discussion of related, well-characterized compounds to provide a robust framework for researchers interested in this molecule.

Deconstruction of the Nomenclature and Structural Verification

The name "Methyl 4-(1-acetyl-4-piperidinyl)benzoate" implies a specific molecular architecture:

  • Benzoate, methyl: A benzene ring substituted with a methyl ester group.

  • 4-(...): The substitution on the benzene ring is at the para-position (position 4).

  • 1-acetyl-4-piperidinyl: A piperidine ring is attached to the benzene ring at the piperidine's 4-position. The nitrogen of this piperidine ring (position 1) is substituted with an acetyl group.

Based on this nomenclature, the following chemical structure is deduced:

Caption: 2D Chemical Structure of Methyl 4-(1-acetyl-4-piperidinyl)benzoate.

Despite extensive searches using this name and its variations (e.g., "methyl 4-(1-acetylpiperidin-4-yl)benzoate", "4-(1-acetylpiperidin-4-yl)benzoic acid methyl ester"), no definitive CAS number or PubChem CID has been found for this specific isomer. It is crucial to distinguish it from related, cataloged compounds:

  • (4-Acetyl-1-methylpiperidin-4-yl) benzoate (PubChem CID: 57436): In this isomer, the acetyl and benzoate groups are attached to the same carbon (position 4) of the piperidine ring, which also has a methyl group on the nitrogen. This is structurally distinct from the topic of this guide.

  • Methyl 4-(piperidin-4-yl)benzoate (CAS: 281235-04-9): This is the unacetylated precursor to the target molecule.[1] Its hydrochloride salt (CAS: 936130-82-4) is a commercially available intermediate.[2]

Proposed Synthetic Pathway

Given the absence of published synthesis protocols for the target molecule, a logical and efficient synthetic route can be proposed based on well-established chemical reactions. The most direct approach involves the N-acetylation of the readily available precursor, Methyl 4-(piperidin-4-yl)benzoate.

Experimental Protocol: N-acetylation of Methyl 4-(piperidin-4-yl)benzoate

This protocol is a standard method for the acetylation of secondary amines and is expected to produce the desired product in high yield.

Materials:

  • Methyl 4-(piperidin-4-yl)benzoate (or its hydrochloride salt)

  • Acetyl chloride or Acetic anhydride

  • A suitable non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(piperidin-4-yl)benzoate (1.0 equivalent) in the chosen solvent. If using the hydrochloride salt, add 1.1 equivalents of the base to neutralize the salt and stir for 15-20 minutes before proceeding.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermicity of the acylation reaction.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) to the stirred solution. The slow addition is crucial to maintain temperature control.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 4-(1-acetyl-4-piperidinyl)benzoate.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification Precursor Methyl 4-(piperidin-4-yl)benzoate (CAS: 281235-04-9) Dissolve Dissolve Precursor in DCM with TEA AcetylatingAgent Acetyl Chloride or Acetic Anhydride Base Triethylamine (TEA) Solvent Dichloromethane (DCM) Cool Cool to 0°C Dissolve->Cool Add Slowly add Acetylating Agent Cool->Add React Stir at Room Temp (Monitor by TLC) Add->React Quench Quench with NaHCO3 (aq) React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Product: Methyl 4-(1-acetyl-4-piperidinyl)benzoate Purify->Product

Caption: Proposed workflow for the synthesis of Methyl 4-(1-acetyl-4-piperidinyl)benzoate.

Physicochemical Properties (Predicted)

In the absence of experimental data, computational methods can provide estimated physicochemical properties. These values are useful for predicting the compound's behavior in various experimental settings.

PropertyPredicted Value
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
XLogP3 ~2.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 55.8 Ų

Note: These values are estimations generated by computational algorithms and should be confirmed by experimental analysis.

Potential Applications in Research and Drug Discovery

While there is no specific literature on the applications of Methyl 4-(1-acetyl-4-piperidinyl)benzoate, its structural motifs are prevalent in medicinal chemistry. The 4-substituted piperidine core is a well-established scaffold in the design of central nervous system (CNS) active agents and other therapeutics.

  • Scaffold for Library Synthesis: This molecule is an ideal starting point for creating a library of novel compounds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.

  • Fragment-Based Drug Design: The acetylated piperidinyl benzoate fragment could be of interest in fragment-based screening campaigns targeting various protein classes.

  • Intermediate for API Synthesis: As a functionalized intermediate, it could be a key building block in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). The piperidine and benzoate moieties are found in numerous approved drugs.

Conclusion and Future Directions

Methyl 4-(1-acetyl-4-piperidinyl)benzoate represents a molecule with significant potential as a building block in synthetic and medicinal chemistry. However, it is imperative for any researcher working with this compound to first perform a thorough characterization to confirm its identity and purity. Standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis should be employed to definitively establish the structure.

This guide provides a foundational understanding of the compound's identity, a reliable method for its synthesis, and an outlook on its potential applications. As research progresses, it is hoped that this molecule will be fully characterized and cataloged in public databases, thereby contributing to the broader scientific knowledge base.

References

There are no direct references for the synthesis or properties of Methyl 4-(1-acetyl-4-piperidinyl)benzoate. The references below pertain to the precursor molecule and general synthetic methodologies.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Acetylation of Methyl 4-(piperidin-4-yl)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] This Application Note details the optimized protocol for the N-acetylation of Methyl 4-(piperidin-4-yl)benzoate (CAS: 281235-04-9) to synthesize Methyl 4-(1-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This Application Note details the optimized protocol for the N-acetylation of Methyl 4-(piperidin-4-yl)benzoate (CAS: 281235-04-9) to synthesize Methyl 4-(1-acetylpiperidin-4-yl)benzoate .

The transformation targets the secondary amine of the piperidine ring while preserving the methyl ester functionality on the benzoate moiety. This specific scaffold is a critical intermediate in the synthesis of GPCR ligands and antihistamine precursors. The protocol utilizes a classic nucleophilic acyl substitution pathway, optimized for high yield (>90%) and minimal impurity profile, specifically avoiding the hydrolysis of the methyl ester which can occur under harsh basic or acidic conditions.

Reaction Scheme

Substrate: Methyl 4-(piperidin-4-yl)benzoate (


)
Reagent:  Acetic Anhydride (

) Base: Triethylamine (

) Solvent: Dichloromethane (DCM) Product: Methyl 4-(1-acetylpiperidin-4-yl)benzoate (

)

Mechanistic Insight & Experimental Logic[8]

The reaction proceeds via a Nucleophilic Acyl Substitution .

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of acetic anhydride.

  • Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the acetate ion (

    
    ) as the leaving group.
    
  • Proton Transfer: The auxiliary base (Triethylamine) deprotonates the intermediate ammonium species, driving the equilibrium forward and preventing the formation of the unreactive ammonium salt of the starting material.

Why this protocol?

  • Selectivity: Acetic anhydride is chosen over acetyl chloride. Acetyl chloride releases HCl gas, which requires stricter pH control to prevent acid-catalyzed hydrolysis of the methyl ester. Acetic anhydride releases acetic acid, which is milder.

  • Solvent Choice: DCM is used for its excellent solubility profile for both the lipophilic ester and the amine, as well as its low boiling point which facilitates easy workup.

  • Thermal Control: The reaction is initiated at

    
     to control the exothermicity, minimizing potential side reactions (e.g., ester exchange or polymerization).
    

Materials & Reagents Table

Scale: 1.0 gram (Starting Material basis)

ReagentMW ( g/mol )Equiv.[1][2]Amount (g/mL)MmolRole
Methyl 4-(piperidin-4-yl)benzoate 219.281.01.00 g4.56Substrate
Acetic Anhydride 102.091.20.52 mL5.47Acylating Agent
Triethylamine (

)
101.191.50.95 mL6.84Base / Scavenger
Dichloromethane (DCM) 84.93N/A10.0 mLN/ASolvent
4-Dimethylaminopyridine (DMAP) 122.170.05~28 mg0.23Catalyst (Optional)*

*Note: DMAP is only required if the reaction stalls, though for unhindered secondary piperidines, it is rarely needed.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 1.00 g of Methyl 4-(piperidin-4-yl)benzoate to the flask. Add 10 mL of anhydrous DCM. Stir until a clear solution is obtained.

  • Base Addition: Add 0.95 mL of Triethylamine (

    
    ) via syringe.
    
  • Cooling: Submerge the reaction flask in an ice-water bath (

    
    ) and stir for 10 minutes to equilibrate temperature.
    
Phase 2: Acetylation
  • Reagent Addition: Add 0.52 mL of Acetic Anhydride dropwise over 5 minutes.

    • Critical Control Point: Rapid addition can cause localized heating. Maintain dropwise addition to ensure selectivity.

  • Reaction: Allow the mixture to warm to room temperature (

    
    ) naturally. Stir for 2–4 hours .
    
  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM).

    • Visualization: UV (254 nm) and Ninhydrin stain (Starting material stains red/purple; Product is Ninhydrin negative).

    • Success Criteria: Complete disappearance of the lower Rf starting material spot.

Phase 3: Workup & Isolation
  • Quench: Dilute the reaction mixture with 20 mL of DCM. Pour the mixture into a separatory funnel containing 20 mL of saturated

    
     solution (removes acetic acid byproduct). Shake vigorously and vent.
    
  • Acid Wash (Optional but Recommended): Wash the organic layer with 20 mL of 0.5 M HCl or Citric Acid.

    • Reasoning: This removes unreacted amine starting material and excess Triethylamine/DMAP.

    • Caution: Do not use strong acid or prolonged contact time to avoid hydrolyzing the methyl ester.

  • Drying: Wash the organic layer with 20 mL Brine (saturated NaCl). Separate the organic layer and dry over anhydrous

    
     or 
    
    
    
    for 15 minutes.
  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
     to yield the crude solid.
    
Phase 4: Purification[11]
  • Assessment: The crude product is typically

    
     pure.[2]
    
  • Recrystallization (If needed): Dissolve crude solid in minimal hot Ethyl Acetate and add Hexanes dropwise until turbidity persists. Cool to

    
    .[3]
    
  • Yield: Expected yield is 1.05 – 1.15 g (90–95%) .

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision nodes for this protocol.

AcetylationProtocol Start START: 1.0g Substrate (Methyl 4-(piperidin-4-yl)benzoate) Dissolve Dissolve in DCM Add Et3N (1.5 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Ac2O (1.2 eq) Dropwise Cool->AddReagent React Warm to RT Stir 2-4 Hours AddReagent->React CheckTLC TLC Check (5% MeOH/DCM) React->CheckTLC CheckTLC->React SM Remains (Add 0.1 eq Ac2O) Quench Quench: Sat. NaHCO3 CheckTLC->Quench SM Consumed WashAcid Wash: 0.5M Citric Acid (Removes amines) Quench->WashAcid DryConc Dry (Na2SO4) Concentrate WashAcid->DryConc Final PRODUCT Methyl 4-(1-acetylpiperidin-4-yl)benzoate DryConc->Final

Caption: Step-by-step workflow for the acetylation of Methyl 4-(piperidin-4-yl)benzoate, including critical checkpoints.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

  • H-NMR (

    
    ): 
    
    • New Signal: Look for a sharp singlet at

      
       ppm (3H). This corresponds to the new Acetyl methyl group (
      
      
      
      ).
    • Shifted Signal: The protons adjacent to the piperidine nitrogen (equatorial/axial) will shift downfield due to the deshielding effect of the amide carbonyl (typically appearing as multiplets around

      
       ppm).
      
    • Preserved Signal: The methyl ester singlet at

      
       ppm (3H) must remain intact. If this signal disappears or shifts significantly, hydrolysis has occurred.
      
  • Mass Spectrometry (LC-MS):

    • Target Mass

      
      .
      
    • Absence of

      
       (Starting Material).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed Acetic AnhydrideUse fresh

. Add 0.2 eq excess and catalytic DMAP (5 mol%).
Hydrolysis of Ester Workup too basic or acidicEnsure acid wash is mild (Citric acid) and brief. Avoid heating with aqueous base.
Product is Oily Residual SolventDry under high vacuum for 12h. If persistent, triturate with Pentane or Diethyl Ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57436, (4-Acetyl-1-methylpiperidin-4-yl) benzoate. (Used for structural analogy and physicochemical property validation). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for acetylation of secondary amines using acetic anhydride).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Application

Application Note: Chemoselective Hydrolysis of Methyl 4-(1-acetylpiperidin-4-yl)benzoate

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Strategic Context in Drug Discovery The targeted synthesis of func...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Context in Drug Discovery

The targeted synthesis of functionalized benzoic acids is a cornerstone of modern pharmaceutical development. Specifically, 4-(1-acetylpiperidin-4-yl)benzoic acid serves as a critical structural building block in the design of highly selective targeted therapies, including the synthesis of novel tyrosine kinase inhibitors such as the FGFR inhibitor tasurgratinib[1].

Converting the precursor, methyl 4-(1-acetylpiperidin-4-yl)benzoate, into its corresponding free carboxylic acid requires a highly controlled, chemoselective hydrolysis. The substrate contains two base-sensitive functional groups: a methyl ester and an N-acetyl amide. The strategic imperative is to quantitatively cleave the ester to yield the benzoic acid while completely preserving the integrity of the piperidine's N-acetyl group.

Mechanistic Rationale: The Causality of Chemoselectivity

To achieve absolute chemoselectivity, the reaction conditions must exploit the inherent electronic differences between esters and amides. We employ a mild saponification strategy utilizing2.

  • Electrophilicity and Leaving Group Dynamics: The methyl ester carbonyl is highly electrophilic, and the resulting methoxide (-OMe) is a relatively good leaving group. In contrast, the N-acetyl amide is stabilized by the strong resonance donation of the nitrogen lone pair into the carbonyl system, drastically reducing its electrophilicity. Furthermore, an amide anion (R₂N⁻) is an exceptionally poor leaving group.

  • The Role of Lithium Hydroxide (LiOH): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester cleavage,3. The lithium cation weakly coordinates with the ester carbonyl, activating it toward nucleophilic attack by the hydroxide ion without providing enough thermal or basic driving force to disrupt the stable amide bond.

  • Solvent System Causality: The reaction is conducted in a4. Tetrahydrofuran (THF) ensures complete solubilization of the organic substrate. Water acts as the carrier for the hydroxide nucleophile. Methanol (MeOH) serves as a critical phase-transfer bridge, homogenizing the aqueous and organic layers to accelerate reaction kinetics while preventing the precipitation of intermediates[5].

Logical Workflow & Chemoselectivity Mapping

Chemoselectivity Substrate Methyl 4-(1-acetylpiperidin-4-yl)benzoate Ester Methyl Ester Group Substrate->Ester Amide N-Acetyl Amide Group Substrate->Amide Ester_Prop High Electrophilicity Good Leaving Group (-OMe) Ester->Ester_Prop Amide_Prop Low Electrophilicity Resonance Stabilized Amide->Amide_Prop LiOH LiOH in THF/MeOH/H2O (Mild Nucleophile) Ester_Prop->LiOH Fast Hydrolysis Amide_Prop->LiOH No Reaction at RT Product 4-(1-acetylpiperidin-4-yl)benzoic acid LiOH->Product Acidic Workup (HCl)

Figure 1: Electronic rationale and chemoselectivity pathway for the targeted hydrolysis.

Workflow Step1 1. Solubilization Dissolve in THF/MeOH Step2 2. Saponification Add aq. LiOH·H2O (RT) Step1->Step2 Step3 3. Acidification 1M HCl to pH 2-3 Step2->Step3 Step4 4. Extraction EtOAc & Brine Wash Step3->Step4 Step5 5. Isolation Evaporation & Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for the isolation of the free benzoic acid API.

Experimental Protocol: A Self-Validating System

This protocol is designed on a 10 mmol scale and incorporates built-in quality control checks to ensure a self-validating process.

Materials & Reagents
  • Substrate: Methyl 4-(1-acetylpiperidin-4-yl)benzoate (2.61 g, 10.0 mmol)

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20.0 mmol, 2.0 eq)

  • Solvents: Tetrahydrofuran (THF, 20 mL), Methanol (MeOH, 20 mL), Deionized Water (10 mL), Ethyl Acetate (EtOAc, 100 mL)

  • Quench/Wash: 1M Hydrochloric Acid (HCl), Saturated Aqueous NaCl (Brine)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (2.61 g) in a mixture of THF (20 mL) and MeOH (20 mL). Ensure complete dissolution.

  • Base Addition: Dissolve LiOH·H₂O (0.84 g) in deionized water (10 mL). Add this aqueous solution dropwise to the organic mixture at room temperature (20–25 °C).

  • Self-Validating Monitoring: Stir the biphasic/homogenized mixture at room temperature for 4–6 hours.

    • QC Check: Monitor reaction progression via TLC (Eluent: 80% EtOAc in Hexanes). The starting material (R_f ~ 0.6) will disappear, replaced by a baseline spot (R_f ~ 0.0) corresponding to the lithium carboxylate salt.

  • Volatile Removal: Once LCMS confirms >99% conversion (Target mass: m/z 248.1 [M+H]⁺), concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove THF and MeOH.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 10 mL of water and cool the flask in an ice bath (0–5 °C). Slowly add 1M HCl dropwise with vigorous stirring until the pH reaches 2–3. The free carboxylic acid will precipitate as a white solid.

  • Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-(1-acetylpiperidin-4-yl)benzoic acid as a white to off-white crystalline solid. (Expected Yield: >95%).

Quantitative Data & Process Optimization

The table below summarizes the causality behind the selected process parameters, demonstrating why LiOH at room temperature is strictly required to prevent amide cleavage.

EntryBase (Equiv)Solvent System (v/v)Temp (°C)Time (h)Ester Conversion (%)Amide Cleavage (%)
1 (Optimal) LiOH·H₂O (2.0) THF/MeOH/H₂O (2:2:1) 25 4 >99 <1
2NaOH (2.0)MeOH/H₂O (3:1)252>992
3KOH (3.0)EtOH/H₂O (3:1)601>9915 (Unwanted)
4LiOH·H₂O (1.5)THF/H₂O (1:1)251285<1

Table 1: Optimization matrix highlighting the chemoselective superiority of LiOH in a ternary solvent system.

Analytical Characterization Signatures

To validate the success of the protocol, the isolated product should be analyzed against the following expected spectroscopic signatures:

  • LCMS: Disappearance of the precursor peak at m/z 262.1 [M+H]⁺. Appearance of the product peak at m/z 248.1 [M+H]⁺.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Validation of Cleavage: Complete disappearance of the sharp singlet at ~3.85 ppm (indicating the loss of the ester -OCH₃ group).

    • Validation of Preservation: Retention of the sharp singlet at ~2.05 ppm (confirming the intact N-acetyl -COCH₃ group).

    • Product Confirmation: Appearance of a broad singlet at >12.0 ppm corresponding to the newly formed carboxylic acid proton (-COOH).

References

  • Tasurgratinib - Chemenu. (Mentions 4-(1-acetylpiperidin-4-yl)benzoic acid as an active building block for FGFR inhibitors). 1

  • Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes - PMC. (Details the selective hydrolysis of esters over amides using LiOH). 2

  • Asian Journal of Chemistry. (Discusses LiOH as a moderate base for highly selective ester hydrolysis in the presence of sensitive functional groups).3

  • Total synthesis of Hirsutellide A - JOCPR. (Protocol standard for ester hydrolysis using LiOH in THF:MeOH:H₂O 3:1:1). 4

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. (Demonstrates saponification with LiOH in THF/MeOH/H₂O 5:4:1).5

Sources

Method

Application Note: Determination of the Solubility of Methyl 4-(1-acetylpiperidin-4-yl)benzoate in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, particularly when administered orally, it must first dissolve in bodily fluids to be absorbed into the systemic circulation.[1] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, which presents a major hurdle in formulation development.[1] Therefore, a comprehensive understanding of a compound's solubility profile, not only in aqueous media but also in various organic solvents, is paramount. Organic solvents play a crucial role throughout the drug development lifecycle, from synthesis and purification to the preparation of stock solutions for in vitro and in vivo testing.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of methyl 4-(1-acetylpiperidin-4-yl)benzoate. While specific experimental solubility data for this compound is not widely published, this document outlines the foundational principles and a robust experimental protocol to ascertain its solubility in a range of organic solvents.

Physicochemical Properties and Solubility Predictions

While specific data for methyl 4-(1-acetylpiperidin-4-yl)benzoate is limited, we can infer its likely solubility behavior by examining its structural features and the properties of analogous compounds. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances dissolve in solvents with similar polarity.[2]

Table 1: Predicted Physicochemical Properties of Related Compounds

Property(4-Acetyl-1-methylpiperidin-4-yl) benzoateMethyl 4-(propan-2-yl)benzoateGeneral Observations for Methyl Benzoate
Molecular Formula C15H19NO3C11H14O2C8H8O2
Molecular Weight 261.32 g/mol [3]-136.150 g·mol−1
XLogP3-AA 1.9[3]--
Hydrogen Bond Donor Count 0[3]--
Hydrogen Bond Acceptor Count 4[3]--
General Solubility -Moderately soluble in organic solvents, limited in water.[4]Poorly soluble in water, but miscible with organic solvents.[5]

Based on the structure of methyl 4-(1-acetylpiperidin-4-yl)benzoate, which contains both polar (ester and amide functionalities) and non-polar (aromatic ring and piperidine) regions, it is expected to exhibit moderate to good solubility in a range of polar and non-polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[2][6] This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing a thermodynamic solubility value.[7]

Materials and Equipment
  • Methyl 4-(1-acetylpiperidin-4-yl)benzoate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial agitate Agitate at constant temperature (24-72 hours) prep_vial->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filtrate Filter supernatant centrifuge->filtrate hplc Analyze filtrate by HPLC filtrate->hplc calculate Calculate concentration hplc->calculate G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Excess Solid + Solvent thermo_process Equilibration (e.g., 24-72h shake-flask) thermo_start->thermo_process thermo_end Saturated Solution (True Equilibrium) thermo_process->thermo_end kinetic_start DMSO Stock Solution kinetic_process Addition to Aqueous Buffer kinetic_start->kinetic_process kinetic_end Precipitation Point (Metastable State) kinetic_process->kinetic_end

Caption: Thermodynamic vs. Kinetic Solubility Pathways.

Conclusion

Determining the solubility of methyl 4-(1-acetylpiperidin-4-yl)benzoate in a variety of organic solvents is a critical step in its development as a potential pharmaceutical agent. The robust shake-flask method detailed in this application note provides a reliable means of obtaining thermodynamic solubility data. This information is indispensable for guiding formulation strategies, ensuring the reliability of preclinical assays, and ultimately, facilitating the successful progression of this compound through the drug development pipeline.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57436, (4-Acetyl-1-methylpiperidin-4-yl) benzoate. PubChem. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the.... Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • LookChem. (n.d.). Cas 281234-85-3,4-(1-Methylpiperidin-4-yl)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

Sources

Application

Application Note: Scalable Synthesis of N-Acetyl Piperidine Benzoate Esters

Executive Summary The synthesis of N-acetyl piperidine benzoate esters represents a fundamental transformation in the production of piperidine-based pharmacophores (e.g., Donepezil intermediates, analgesics, and spasmoly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-acetyl piperidine benzoate esters represents a fundamental transformation in the production of piperidine-based pharmacophores (e.g., Donepezil intermediates, analgesics, and spasmolytics). While bench-scale synthesis is trivial, scaling this process to kilogram quantities introduces specific challenges regarding regioselectivity (N- vs. O-acylation), exotherm management, and purification without chromatography.

This Application Note details a robust, scalable two-step protocol for the synthesis of 4-(benzoyloxy)-1-acetylpiperidine starting from 4-hydroxypiperidine. The protocol prioritizes Process Mass Intensity (PMI) reduction by utilizing ethyl acetate (EtOAc) as a unified solvent system and replacing chromatographic purification with controlled crystallization.

Key Performance Indicators (KPIs)
ParameterBench Scale (1 g)Optimized Pilot Scale (1 kg)
Overall Yield 65-70%>85%
Purity (HPLC) >95%>99.5%
Purification Flash ColumnCrystallization
Atom Economy ModerateHigh (Solvent Recycling)

Strategic Route Selection

The synthesis requires two distinct acylation events. The order of operations is critical for chemical yield and operational safety.

  • Route A (O-Benzoylation

    
     N-Acetylation): Rejected. The secondary amine is more nucleophilic than the alcohol. Attempting O-benzoylation first without N-protection leads to mixtures of N-benzoyl, O-benzoyl, and N,O-dibenzoyl species.
    
  • Route B (N-Acetylation

    
     O-Benzoylation): Selected. Exploiting the nucleophilic differential allows for selective N-acetylation under mild conditions. The resulting N-acetyl-4-piperidinol is a stable intermediate that can be esterified under forcing conditions (DMAP catalysis).
    
Reaction Pathway Diagram[1][2]

G Start 4-Hydroxypiperidine Step1 Step 1: N-Acetylation (Kinetic Control) Start->Step1 Ac2O, 0-10°C EtOAc Inter Intermediate: N-Acetyl-4-piperidinol Step1->Inter Major Product Impurity1 Impurity: O-Acetyl byproduct Step1->Impurity1 >25°C (Over-reaction) Step2 Step 2: O-Benzoylation (Thermodynamic/Catalytic) Inter->Step2 BzCl, TEA, DMAP Reflux Impurity2 Impurity: N,O-Diacetyl Inter->Impurity2 Residual Ac2O End Target: N-Acetyl Piperidine Benzoate Step2->End Crystallization

Figure 1: Synthetic workflow illustrating the critical path and potential impurity risks based on temperature control.

Detailed Experimental Protocols

Phase 1: Selective N-Acetylation

Objective: Convert 4-hydroxypiperidine to N-acetyl-4-piperidinol. Mechanism: Nucleophilic acyl substitution.[1] The amine reacts orders of magnitude faster than the alcohol at low temperatures.

Materials
  • Substrate: 4-Hydroxypiperidine (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.05 equiv)
    
  • Base: Triethylamine (TEA) (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) (10 Volumes)

Protocol
  • Charge: To a reactor equipped with an overhead stirrer and temperature probe, add 4-Hydroxypiperidine and EtOAc.

  • Cool: Chill the suspension to

    
    .
    
  • Addition: Add TEA. Then, add

    
     dropwise over 60 minutes.
    
    • Critical Process Parameter (CPP): Maintain internal temperature

      
      . Exceeding this promotes O-acetylation (Impurity 1 in Fig 1).
      
  • Reaction: Warm to

    
     and stir for 2 hours.
    
    • IPC (In-Process Control): TLC (10% MeOH in DCM) or HPLC should show

      
       starting material.
      
  • Workup:

    • Add water (3 Vol) to quench excess anhydride.

    • Separate phases.[2][3] The product is highly water-soluble? Correction: N-acetyl-4-piperidinol is amphiphilic.

    • Modified Workup: If product remains in aqueous phase, saturate aqueous layer with NaCl and extract 3x with EtOAc/THF (1:1).

    • Preferred Industrial Route: Distill off solvent and acetic acid azeotropically to yield the crude oil/solid.

  • Purification: Slurry the crude solid in cold MTBE (Methyl tert-butyl ether) to remove traces of di-acetyl impurities. Filter and dry.

Phase 2: O-Benzoylation (Esterification)

Objective: Esterify the secondary alcohol. Challenge: Secondary alcohols on piperidine rings are sterically hindered. Solution: Use of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst is mandatory for high conversion rates.

Materials
  • Substrate: N-Acetyl-4-piperidinol (1.0 equiv)

  • Reagent: Benzoyl Chloride (BzCl) (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Catalyst: DMAP (0.05 equiv / 5 mol%)

  • Solvent: Ethyl Acetate (EtOAc) (Dry, 10 Volumes)

Protocol
  • Charge: Dissolve N-Acetyl-4-piperidinol, TEA, and DMAP in dry EtOAc.

  • Addition: Add Benzoyl Chloride dropwise at room temperature.

    • Safety: This reaction is exothermic. Monitor heat release.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Why Reflux? Steric hindrance at the C4 position requires thermal energy to drive the reaction to completion.

  • Quench: Cool to

    
    . Add 10% aqueous NaOH (3 Vol) and stir for 30 mins.
    
    • Purpose: Hydrolyzes unreacted Benzoyl Chloride to water-soluble Sodium Benzoate, simplifying purification.

  • Phase Separation: Separate layers. Wash organic layer with:

    • 1M HCl (removes TEA/DMAP).

    • Brine (drying).

  • Crystallization (The "Self-Validating" Step):

    • Concentrate the organic phase to ~3 Volumes.

    • Slowly add n-Heptane (or Hexane) (5 Volumes) at

      
      .
      
    • Cool slowly to

      
       over 4 hours.
      
    • Filter the white crystalline solid.

Process Safety & Scale-Up Considerations

Thermal Hazards
  • Acetylation: The reaction of amines with anhydrides is highly exothermic (

    
    ). On a >1kg scale, dosing must be controlled by heat removal capacity, not just addition speed.
    
  • Benzoyl Chloride: Hydrolysis releases HCl gas and heat. Ensure the scrubber system is active before quenching.

Solvent Selection (Green Chemistry)

We utilize Ethyl Acetate for both steps. This minimizes solvent swaps (distillation energy) and reduces the "Solvent selection guide" risk profile compared to DCM or Toluene.

Impurity Profile
ImpurityOriginRejection Strategy
N,O-Diacetyl piperidine Step 1 Over-reactionRemoved via MTBE slurry in Step 1.
Benzoic Acid Hydrolysis of BzClRemoved via NaOH wash (Step 2).
DMAP salts CatalystRemoved via HCl wash (Step 2).

Analytical Validation

H-NMR (400 MHz, CDCl3):

  • 
     8.05 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H) 
    
    
    
    Benzoate Group
  • 
     5.20 (m, 1H, CH-O-Bz) 
    
    
    
    Deshielded methine proton (Diagnostic)
  • 
     3.80-3.40 (m, 4H, N-CH2) 
    
    
    
    Piperidine ring
  • 
     2.15 (s, 3H, COCH3) 
    
    
    
    Acetyl methyl group

HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.

  • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B over 15 mins.

  • Detection: UV @ 254 nm (Benzoate absorption).

Visualization of Reaction Logic[1]

Mechanism Substrate N-Acetyl-4-piperidinol Transition Tetrahedral Intermediate Substrate->Transition Alcohol Attack (Rate Limiting) Reagent Benzoyl Chloride (Electrophile) Activated N-Acylpyridinium Salt (Highly Reactive Intermediate) Reagent->Activated DMAP Attack (Fast) Catalyst DMAP (Nucleophilic Catalyst) Catalyst->Activated Activated->Transition Product Ester Product + DMAP-HCl Transition->Product Collapse

Figure 2: Catalytic cycle of DMAP-mediated esterification. DMAP activates the benzoyl chloride, forming a highly reactive N-acylpyridinium species that is more susceptible to attack by the hindered alcohol than the acid chloride alone.

References

  • Carrigan, M. D., et al. (2001).[1] "A practical method for large-scale acetylation of alcohols and diols." Synthesis, 2001(14), 2091-2094.

  • Sakakura, A., et al. (2007).[1] "DMAP-catalyzed acylation of alcohols... under auxiliary base- and solvent-free conditions." Journal of the American Chemical Society, 129(47), 14775-14779.

  • Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4(4), 186-196.

  • Pothuri, V. V. (2018).[4] "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, 30(8), 1887-1890. (Demonstrates scalable piperidine handling).

  • Pfizer Inc. (2024). "Green Chemistry Solvent Selection Guide." (General industry standard reference for EtOAc selection).

Sources

Method

Advanced Purification Protocol: Methyl 4-(1-acetylpiperidin-4-yl)benzoate

Application Note & Technical Guide Abstract & Strategic Overview Methyl 4-(1-acetylpiperidin-4-yl)benzoate (C15H19NO3) is a critical pharmacophore scaffold, often utilized in the synthesis of PARP inhibitors and piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract & Strategic Overview

Methyl 4-(1-acetylpiperidin-4-yl)benzoate (C15H19NO3) is a critical pharmacophore scaffold, often utilized in the synthesis of PARP inhibitors and piperidine-based GPCR ligands. Its synthesis typically involves the N-acetylation of methyl 4-(piperidin-4-yl)benzoate.

The primary purification challenge lies in the chemoselective removal of the unreacted secondary amine precursor (Methyl 4-(piperidin-4-yl)benzoate) from the target neutral amide product . Traditional chromatography is often inefficient for removing trace amines due to peak tailing. This guide details a scalable, biphasic "Acid-Base Swing" extraction protocol followed by a crystallization polish, eliminating the need for column chromatography in kilogram-scale batches.

Impurity Profile & Physicochemical Logic

To design a robust purification, we must understand the species present in the crude reaction mixture.

ComponentStructure TypepKa (Approx)Solubility Behavior
Target Product N-Acetyl Piperidine (Amide)Neutral (Not ionizable in mild acid)Soluble in DCM, EtOAc, Me-THF. Insoluble in Water.
Impurity A (Precursor) Piperidine (Secondary Amine)~10-11 (Basic)Soluble in Organics (Free base). Highly Soluble in Water at pH < 9.
Impurity B (Byproduct) Acetic Acid / Acetate~4.7 (Acidic)Soluble in Water at pH > 5.
Impurity C (Hydrolysis) Benzoic Acid Derivative~4.2 (Acidic)Soluble in Water at pH > 5.

The Purification Logic:

  • Amine Removal (Acid Wash): The target product is an amide , which is non-basic. The impurity is an amine . Washing the organic phase with dilute HCl converts the amine impurity into its water-soluble hydrochloride salt, partitioning it into the aqueous waste. The amide product remains in the organic layer.

  • Acid Removal (Base Wash): Subsequent washing with bicarbonate removes acetic acid and any hydrolyzed benzoic acid by converting them to water-soluble carboxylate salts.

  • Polishing: Recrystallization removes non-ionic organic impurities (e.g., dimers).

Protocol A: The "Acid-Base Swing" Work-up

Recommended for crude mixtures >5g.

Reagents Required[1][2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: 1.0 N Hydrochloric Acid (HCl).

  • Base Wash: Saturated Sodium Bicarbonate (NaHCO3).

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4).[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in DCM (10 mL per gram of crude). Ensure complete dissolution.

  • Acidic Extraction (Critical Step):

    • Add 1.0 N HCl (volume equal to 50% of organic layer).

    • Agitate vigorously for 5-10 minutes. Note: This protonates the unreacted piperidine precursor.

    • Allow layers to separate. Collect the lower Organic Layer.

    • QC Check: The aqueous layer contains the amine impurity. The organic layer contains the product.[3][1]

  • Basic Extraction:

    • Add Saturated NaHCO3 to the organic layer.

    • Agitate gently (watch for CO2 evolution).

    • Allow layers to separate. Collect the lower Organic Layer.

    • QC Check: This removes acetic acid and hydrolyzed acids.

  • Brine Wash & Dry:

    • Wash organic layer once with saturated NaCl (Brine).

    • Dry over anhydrous Na2SO4 for 15 minutes.

    • Filter and concentrate under reduced pressure to obtain the Semi-Pure Solid .

Protocol B: Crystallization Polish

Required for pharmaceutical grade purity (>99.5%).

The semi-pure solid from Protocol A may still contain trace non-ionic organic impurities.

Solvent System
  • Primary Solvent: Ethyl Acetate (EtOAc) - Good solubility hot, moderate cold.

  • Anti-Solvent: n-Heptane or Hexanes.

Procedure
  • Reflux: Transfer the semi-pure solid to a reactor/flask. Add EtOAc (3 mL per gram). Heat to reflux (approx. 77°C) until fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add a minimal amount of hot EtOAc to clear the turbidity.

  • Controlled Cooling:

    • Remove heat source. Allow to cool to Room Temperature (RT) over 2 hours with slow stirring.

    • Optional: Cool further to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold 1:3 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization (Graphviz)

PurificationWorkflow Crude Crude Reaction Mixture (Amide Product + Amine Impurity + Acids) Dissolve Dissolve in DCM Crude->Dissolve AcidWash Wash with 1N HCl (Protonation Step) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqLayer1 Aqueous Layer (Amine-HCl Salt + Waste) Sep1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Acetic Acid) Sep1->OrgLayer1 Keep BaseWash Wash with Sat. NaHCO3 (Neutralization Step) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqLayer2 Aqueous Layer (Sodium Acetate/Benzoate) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Neutral Product) Sep2->OrgLayer2 Keep Cryst Crystallization (EtOAc / Heptane) OrgLayer2->Cryst Final Pure Methyl 4-(1-acetylpiperidin-4-yl)benzoate (>99.5% Purity) Cryst->Final

Caption: Logical flow of the Acid-Base Swing extraction followed by crystallization.

Analytical Validation

To verify the success of the purification, use the following HPLC parameters. The key separation is between the Amine Precursor and the Amide Product .

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Detection UV @ 254 nm (Benzoate absorption)
Retention Logic The Amine (Impurity A) will elute earlier due to protonation by TFA.[4][5] The Amide (Product) will elute later due to higher hydrophobicity.

References

  • PubChem. (4-Acetyl-1-methylpiperidin-4-yl) benzoate Compound Summary. National Library of Medicine. [Link]

  • Organic Process Research & Development. Scalable Synthesis of Piperidine-Based Therapeutics. ACS Publications. (General Reference for Piperidine Amidation Workflows). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 4-(piperidin-4-yl)benzoate Derivatives

Welcome to the Technical Support Center. Methyl 4-(piperidin-4-yl)benzoate is a versatile building block featuring a highly nucleophilic secondary amine (piperidine ring) and an ester group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 4-(piperidin-4-yl)benzoate is a versatile building block featuring a highly nucleophilic secondary amine (piperidine ring) and an ester group. When synthesizing amides, ureas, sulfonamides, or tertiary amines from this starting material, researchers frequently encounter the challenge of removing unreacted starting material without hydrolyzing the base/acid-sensitive methyl ester.

This guide provides field-proven, self-validating troubleshooting strategies to isolate your target product with high purity and yield.

Purification Decision Matrix

PurificationWorkflow Start Crude Mixture: Product + Unreacted Methyl 4-(piperidin-4-yl)benzoate IsProductBasic Is the synthesized product basic? (e.g., Tertiary Amine) Start->IsProductBasic NonBasic Product is Non-Basic (Amide, Urea, Sulfonamide) IsProductBasic->NonBasic No Basic Product is Basic (Tertiary Amine) IsProductBasic->Basic Yes Scavenger Polymer-Bound Isocyanate (PS-Isocyanate) NonBasic->Scavenger Preferred AcidWash Mild Aqueous Acid Wash (0.1 M HCl / Citric Acid) NonBasic->AcidWash Alternative PureProduct Pure Product Isolated Scavenger->PureProduct AcidWash->PureProduct DPT Derivatization (Boc2O) + SCX-2 Catch & Release Basic->DPT Preferred Chromatography Reverse-Phase Chromatography Basic->Chromatography Alternative DPT->PureProduct Chromatography->PureProduct

Decision matrix for removing unreacted methyl 4-(piperidin-4-yl)benzoate.

Module 1: Polymer-Supported Scavengers (For Amides, Ureas, and Sulfonamides)

Q: Why should I use a scavenger resin instead of a traditional acid-base extraction? A: If your product is non-basic (e.g., an amide), an acid wash can work. However, scavenger resins like Polymer-Bound Isocyanate (PS-Isocyanate or MP-Isocyanate) offer a superior, anhydrous alternative that completely avoids aqueous workups, thereby eliminating the risk of hydrolyzing the methyl ester [1]. The isocyanate covalently reacts with the nucleophilic secondary amine of the unreacted starting material, forming a resin-bound urea. Because your product lacks a nucleophilic amine, it remains in solution and is isolated by simple filtration.

Q: How do I choose between PS-Isocyanate and MP-Isocyanate? A: The choice depends on your solvent system. PS-Isocyanate requires swelling in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to expose its reactive sites. MP-Isocyanate is macroporous and does not require swelling, making it the preferred choice for restricted-volume environments or when using polar solvents like acetonitrile[1].

Quantitative Data: Scavenger Resin Parameters
Scavenger TypePolymer BackboneSwelling Required?Ideal SolventsLoading Capacity
PS-Isocyanate 1% Cross-linked PolystyreneYesDCM, THF, DCE~1.0 - 1.5 mmol/g
MP-Isocyanate Macroporous PolystyreneNoAcetonitrile, DMF~1.0 - 1.5 mmol/g
Protocol 1: Isocyanate Scavenging (Self-Validating)
  • Preparation: Dissolve the crude reaction mixture in DCM or THF (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3 to 4 equivalents of PS-Isocyanate resin relative to the estimated unreacted methyl 4-(piperidin-4-yl)benzoate.

    • Causality: Using a large molar excess of the resin drives the scavenging reaction to kinetic completion, ensuring total capture of the nucleophile.

  • Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours. Avoid using magnetic stir bars, as they can physically crush the resin beads and clog filters.

  • Validation Step: Spot the supernatant on a TLC plate and stain with Ninhydrin. A lack of a purple/brown spot confirms the complete removal of the secondary amine. Alternatively, run a rapid LC-MS to confirm the absence of the

    
     220 [M+H]+ peak.
    
  • Isolation: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed with 2 column volumes of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure product.

Module 2: Derivatization & Catch-and-Release SPE (For Tertiary Amine Products)

Q: My product is a tertiary amine (e.g., from a reductive amination). Both the product and the starting material are basic. How do I separate them? A: Standard acid-base extraction or Strong Cation Exchange (SCX) cannot easily differentiate between a secondary and a tertiary amine, as both will protonate and partition similarly[2]. The solution is a Derivatization Purification Technique (DPT). By treating the mixture with Di-tert-butyl dicarbonate (Boc₂O), the unreacted secondary amine is converted into a neutral carbamate. The tertiary amine product does not react. You can then use an SCX-2 column to "catch" the basic tertiary amine, wash away the neutral Boc-derivatized starting material, and "release" the pure product[2].

Protocol 2: DPT with SCX-2 Catch-and-Release
  • Derivatization: Dissolve the crude mixture in DCM. Add 1.5 equivalents of Boc₂O and stir for 2 hours at room temperature.

    • Causality: Boc₂O selectively acylates the secondary amine, neutralizing its basicity so it will no longer bind to cation exchange resins.

  • Column Conditioning: Condition an ISOLUTE SCX-2 column with 1 column volume (CV) of methanol, followed by 1 CV of DCM.

  • Loading (Catch): Load the reaction mixture onto the SCX-2 column. The sulfonic acid groups will bind the basic tertiary amine product.

  • Washing: Wash the column with 3 CV of DCM, followed by 3 CV of Methanol.

    • Causality: This elutes the neutral Boc-derivatized starting material and any other non-basic impurities, leaving only the basic product bound to the resin.

  • Elution (Release): Elute the target tertiary amine product using 2 CV of 2M Ammonia in Methanol. The ammonia deprotonates the product, releasing it from the resin.

  • Validation: Evaporate the methanolic ammonia fraction and analyze via NMR or LC-MS to verify purity.

Module 3: pH-Controlled Liquid-Liquid Extraction

Q: I don't have scavenger resins or SCX columns. Can I use liquid-liquid extraction without hydrolyzing the methyl ester? A: Yes, but precise pH control is critical. The pKa of the piperidine nitrogen is approximately 9-10. By washing the organic layer with a mild, dilute acid, the secondary amine is protonated and partitioned into the aqueous layer[3]. Strong bases (like NaOH) must be strictly avoided during any subsequent neutralization steps if the product is exposed, as they will rapidly saponify the methyl ester into a carboxylic acid[4].

Protocol 3: Mild Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent with good solvating power for your product (e.g., Ethyl Acetate or DCM).

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 3 equal volumes of 0.1 M aqueous HCl or 5% Citric Acid.

    • Causality: The mild acid protonates the piperidine nitrogen (forming a water-soluble ammonium salt) while the low concentration minimizes the risk of ester hydrolysis.

  • Phase Separation: Drain the aqueous layer (which now contains the starting material).

  • Validation: Check the pH of the final aqueous wash using pH paper; it should remain acidic (pH < 3).

    • Causality: If the pH is neutral or basic, the acid capacity was exhausted by the amine, meaning unreacted starting material may still be in the organic layer. Repeat the acid wash until the aqueous layer remains acidic.

  • Organic Wash: Wash the organic layer once with brine to remove residual water and acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References
  • Covalent Scavengers for Amines Thieme-connect
  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Biotage
  • Chemistry Data Sheet: Standardized procedures developed for target compound purific
  • Acid–base extraction Wikipedia
  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION Minnesota St

Sources

Optimization

Optimizing reaction conditions for piperidine benzoate synthesis

Technical Support Center: Piperidine Benzoate Synthesis & Optimization Scope & Critical Distinction STOP AND VERIFY: This guide details the synthesis of Piperidine Benzoate (Piperidinium Benzoate) , the organic salt ( ),...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Benzoate Synthesis & Optimization

Scope & Critical Distinction

STOP AND VERIFY: This guide details the synthesis of Piperidine Benzoate (Piperidinium Benzoate) , the organic salt (


), commonly used as a catalyst in Knoevenagel condensations.
  • If you are attempting to synthesize N-Benzoylpiperidine (the amide), this is the incorrect protocol. Amide synthesis requires dehydration conditions (e.g., Schotten-Baumann reaction with benzoyl chloride).

Module 1: Core Reaction Protocol

The Chemistry: The synthesis is a Brønsted-Lowry acid-base neutralization. While conceptually simple, the optimization relies on controlling the exotherm and managing the crystallization kinetics to prevent "oiling out" (Liquid-Liquid Phase Separation).



Optimized Experimental Workflow
ParameterRecommended ConditionRationale
Stoichiometry 1:1.05 (Acid : Base)A slight excess of piperidine ensures complete consumption of benzoic acid, which is harder to remove from the final crystal lattice than the volatile amine.
Solvent System Toluene or Ethanol/Et₂OToluene: Allows for azeotropic drying if water is present. Ethanol: Good solubility for reaction; requires ether/hexane anti-solvent for high yield.
Temperature 0°C

25°C
The reaction is exothermic. High initial temps can cause amine oxidation (yellowing) or uncontrolled nucleation.
Concentration 0.5 M - 1.0 MHigh concentrations favor yield but increase the risk of oiling out.

Step-by-Step Procedure (Toluene Method):

  • Dissolution (Acid): Dissolve 1.0 eq of Benzoic Acid in Toluene (5 vol) at room temperature.

  • Addition (Base): Cool the solution to 0–5°C. Add 1.05 eq of Piperidine dropwise over 20 minutes. Note: Maintain internal temp <10°C.

  • Equilibration: Allow to warm to room temperature (20–25°C) and stir for 1 hour.

  • Crystallization: Cool slowly to 0°C. If oiling occurs, see Module 2.

  • Isolation: Filter the white precipitate. Wash with cold hexanes.

  • Drying: Vacuum dry at 40°C. Caution: Piperidine benzoate is hygroscopic.

Module 2: Troubleshooting & Optimization (FAQs)

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I cooled my reaction mixture, but instead of white crystals, I see a sticky, separate liquid layer at the bottom. How do I fix this?"

Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the temperature drops below the "oiling out" limit (where the salt separates as a liquid) before it crosses the solubility curve for crystallization.[2] This is common with amine salts in non-polar solvents or when supersaturation is generated too rapidly.

Corrective Actions:

  • The "Re-heat and Seed" Method:

    • Re-heat the mixture until the oil redissolves into a homogeneous solution.

    • Cool very slowly (e.g., 5°C per hour).

    • Crucial Step: Add seed crystals of pure piperidine benzoate at the metastable zone (approx. 5-10°C below saturation temp) to provide a nucleation surface.

  • Solvent Modification:

    • If using pure Toluene, add a small amount of Ethanol (1-5%). The polar co-solvent increases the solubility of the oil phase, preventing LLPS and forcing the system to follow a standard crystallization path.

Issue 2: Product Discoloration (Yellow/Orange)

User Question: "My final salt is off-white or yellow. It should be white. Is it contaminated?"

Root Cause Analysis: Piperidine is a secondary amine and is susceptible to oxidation (forming N-oxides or imines) if exposed to air and light, especially during the exothermic addition phase.

Corrective Actions:

  • Nitrogen Blanket: Perform the addition step under a strictly inert atmosphere (

    
     or Ar).
    
  • Fresh Reagents: Distill piperidine prior to use if the stock bottle has turned yellow.

  • Temp Control: Never allow the exotherm to spike above 30°C during addition.

Issue 3: Hygroscopicity & Handling

User Question: "The product becomes sticky after sitting on the balance for a few minutes."

Root Cause Analysis: Piperidinium benzoate is hygroscopic. It absorbs atmospheric moisture, which depresses the melting point and alters stoichiometry in catalytic applications.

Corrective Actions:

  • Storage: Store in a desiccator or under inert gas.

  • Handling: Weigh quickly or in a glovebox.

  • Drying: Use

    
     as a desiccant in the vacuum oven during the drying step.
    

Module 3: Visualizing the Logic

The following diagram illustrates the critical decision pathways during the synthesis to ensure crystalline purity.

PiperidineBenzoateSynthesis Start Start: Reagent Prep Dissolve Dissolve Benzoic Acid (Toluene or EtOH) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddBase Add Piperidine Dropwise (Control Exotherm <10°C) Cool->AddBase Stir Stir at RT (1 hr) AddBase->Stir CheckState Check State Stir->CheckState Oiling Issue: Oiling Out (LLPS) CheckState->Oiling Liquid Layer Forms Crystallize Slow Cooling (Nucleation) CheckState->Crystallize Precipitate Forms Reheat Re-heat to Dissolve Oiling->Reheat Seed Add Seed Crystals & Co-solvent Reheat->Seed Seed->Crystallize Filter Filtration & Wash (Cold Hexane) Crystallize->Filter Dry Vac Dry w/ P2O5 Filter->Dry

Figure 1: Process workflow for Piperidine Benzoate synthesis, highlighting the critical loop for correcting "oiling out" phenomena.

References

  • BenchChem Technical Support. (2025).[3][4][5][6] Application Notes and Protocols for Piperidine-Mediated Reactions.[3]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting.

  • Royal Society of Chemistry. (2014). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides.[7]

  • National Institutes of Health (PubChem). (2025). Piperidinium Benzoate (Compound Summary).

Sources

Troubleshooting

Technical Support Center: Stability Profile of Methyl 4-(1-acetylpiperidin-4-yl)benzoate

Executive Summary: The Chemoselectivity Paradox Users frequently report inconsistent yields or unexpected degradation when handling Methyl 4-(1-acetylpiperidin-4-yl)benzoate in basic media. The core stability profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Paradox

Users frequently report inconsistent yields or unexpected degradation when handling Methyl 4-(1-acetylpiperidin-4-yl)benzoate in basic media. The core stability profile of this molecule is defined by the kinetic competition between two hydrolyzable functional groups:

  • The Methyl Ester: Highly susceptible to base-catalyzed hydrolysis (saponification).

  • The

    
    -Acetyl Amide:  Significantly more robust, requiring harsher conditions for cleavage.
    

This guide provides the technical grounding to navigate this chemoselectivity, ensuring you retain the ester when desired or selectively hydrolyze it without damaging the amide pharmacophore.

Part 1: The Core Mechanism (The "Why")

To troubleshoot effectively, one must understand the molecular tension. The methyl ester is the "weak link" in basic solution.

Hydrolytic Hierarchy

Under basic conditions (pH > 10), the hydroxide ion (


) acts as a nucleophile. The reaction rates (

) follow this hierarchy:


  • Ester Hydrolysis (Fast): The carbonyl carbon of the benzoate ester is electrophilic. The methoxide leaving group (

    
    ) is readily displaced, forming the carboxylate. This reaction is often complete within minutes to hours at room temperature using 1M NaOH [1].
    
  • Amide Hydrolysis (Slow): The nitrogen lone pair in the

    
    -acetyl group donates electron density into the carbonyl (
    
    
    
    -system), reducing its electrophilicity (resonance stabilization). Furthermore, the amine anion (
    
    
    ) is a poor leaving group compared to alkoxides. Hydrolysis typically requires refluxing in strong base [2].
Degradation Pathway Visualization

The following diagram illustrates the stepwise degradation you will observe by HPLC/LC-MS.

DegradationPathway cluster_legend Reaction Conditions Start Methyl 4-(1-acetylpiperidin-4-yl)benzoate (Target Molecule) Inter 4-(1-acetylpiperidin-4-yl)benzoate anion (Primary Degradant) Start->Inter Fast (pH > 10, RT) Loss of Methyl Group Final 4-(piperidin-4-yl)benzoate anion (Total Hydrolysis) Inter->Final Slow (High Heat, Strong Base) Loss of Acetyl Group Legend Ester hydrolysis occurs readily. Amide hydrolysis requires forcing conditions.

Figure 1: Stepwise hydrolysis pathway. Note that the conversion to the intermediate (acid form) is the primary stability risk during standard workups.

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: "My product disappeared into the aqueous layer during extraction."

User Question: I quenched my reaction with 1M NaOH to remove acidic byproducts. After extraction with Ethyl Acetate, the organic layer contained almost no product. Where did it go?

Technical Diagnosis: You likely induced unintended saponification . By using 1M NaOH (pH ~14), you rapidly hydrolyzed the methyl ester to the sodium carboxylate salt (Sodium 4-(1-acetylpiperidin-4-yl)benzoate). This salt is highly polar and water-soluble, causing it to partition exclusively into the aqueous phase.

Corrective Action:

  • Recover the Product: Take the aqueous layer and carefully acidify it to pH ~3-4 using 1M HCl. The free carboxylic acid may precipitate or can be extracted back into an organic solvent (DCM or EtOAc). Note: You have lost the methyl ester, but recovered the acid core.

  • Prevention: Use milder bases for workups. Saturated Sodium Bicarbonate (

    
    , pH ~8.5) is generally safe for short contact times.
    
Scenario B: "I see a new peak at RRT 0.85 on my HPLC."

User Question: I stored my sample in a methanol/water mixture (50:50) at pH 9 overnight. A new peak appeared slightly earlier than the main peak. Is this the deacetylated amine?

Technical Diagnosis: It is highly probable this is the carboxylic acid derivative , not the deacetylated amine.

  • Retention Time Logic: The carboxylic acid is more polar than the ester, leading to an earlier elution time (shorter Retention Time) on Reverse Phase (C18) chromatography.

  • Chemistry Logic: At pH 9, amide hydrolysis is negligible at room temperature. However, general base catalysis can slowly hydrolyze the ester over 12-24 hours [3].

Verification Step: Inject a standard of 4-(1-acetylpiperidin-4-yl)benzoic acid. If the retention times match, your ester is hydrolyzing.

Scenario C: "How do I selectively remove the ester without touching the acetyl group?"

User Question: I actually want to synthesize the acid derivative. Can I just boil it in NaOH?

Technical Diagnosis: Yes, but temperature control is key to maintaining chemoselectivity . While the amide is stable, prolonged boiling in caustic soda can eventually cleave the


-acetyl group.

Recommended Protocol: Use Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature. LiOH is sufficiently nucleophilic to cleave the methyl ester but is mild enough to leave the acetamide completely intact [4].

Part 3: Data & Stability Reference Tables

Table 1: Estimated Half-Life ( ) in Basic Media

Estimates based on Hammett equation principles for para-substituted benzoates.

ConditionpHTempEst.

(Ester)
Est.[1]

(Amide)
Status
Sat.

~8.525°C> 24 HoursStableSafe for Workup

(1M)
~11.525°C1 - 4 HoursStableRisk Zone
NaOH (1M) ~14.025°C< 30 MinsStable (Days)Rapid Hydrolysis
NaOH (1M) ~14.080°C< 5 Mins< 6 HoursTotal Degradation

Part 4: Experimental Protocols

Protocol 4.1: Safe Workup Decision Tree

Follow this logic to prevent accidental product loss.

WorkupLogic Start Start Workup Q1 Does reaction contain strong acids to neutralize? Start->Q1 Branch1 Use Sat. NaHCO3 (Wash quickly, <10 min) Q1->Branch1 Yes Branch2 Use Water or Brine only Q1->Branch2 No Check Check pH of Aqueous Layer Branch1->Check Branch2->Check Risk Is pH > 10? Check->Risk Action1 STOP. Acidify immediately with dilute HCl to pH 7-8 Risk->Action1 Yes Action2 Proceed to Phase Separation Risk->Action2 No

Figure 2: Decision logic for aqueous workups to preserve the methyl ester.

Protocol 4.2: Controlled Chemoselective Hydrolysis

Use this if your goal is to convert the Ester to the Acid intentionally.

  • Dissolution: Dissolve 1.0 eq of Methyl 4-(1-acetylpiperidin-4-yl)benzoate in THF (5 volumes).

  • Reagent Prep: Prepare a solution of LiOH.H2O (1.5 eq) in Water (5 volumes).

  • Reaction: Add the LiOH solution to the THF mixture dropwise at 0°C.

  • Aging: Allow to warm to 20-25°C and stir for 4-6 hours.

  • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the ester (less polar) and appearance of the acid (more polar, often streaks on silica).

  • Quench: Crucial Step. Acidify carefully with 1M HCl to pH 3-4.

  • Extraction: Extract the free acid into EtOAc (the amide remains stable throughout this process).

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on ester hydrolysis mechanism).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed comparative kinetics of amide vs. ester hydrolysis).
  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link] (Kinetics of methyl benzoate hydrolysis).

Sources

Optimization

Overcoming solubility issues with piperidine benzoate intermediates

Technical Support Center: Solubility Optimization for Piperidine Benzoate Intermediates Introduction: The Piperidine Benzoate Challenge Piperidine benzoate intermediates are critical scaffolds in the synthesis of local a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Piperidine Benzoate Intermediates

Introduction: The Piperidine Benzoate Challenge

Piperidine benzoate intermediates are critical scaffolds in the synthesis of local anesthetics, analgesics, and chiral resolving agents. However, they present a unique "Goldilocks" challenge: the salt is often too soluble in polar protic solvents (like water or methanol) to isolate efficiently, yet it tends to "oil out" (undergo liquid-liquid phase separation) in non-polar solvents rather than crystallizing.[1]

This guide moves beyond generic advice. It provides a causal analysis of these failures and actionable, self-validating protocols to engineer a robust isolation process.[1]

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: The "Oiling Out" Phenomenon [2][3][4]

Q1: My piperidine benzoate intermediate separates as a viscous oil instead of crystals during cooling. Why is this happening?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the solution is breached before the nucleation barrier is overcome.[4] For piperidine benzoates, this is driven by three factors:

  • High Impurity Profile: Unreacted piperidine or benzoic acid acts as a "solvent" for the salt, depressing the melting point below the crystallization temperature.[1]

  • Solvent Polarity Mismatch: In solvents like toluene or ether, the salt has high conformational mobility.[1] The energy required to organize into a lattice is higher than the energy to form an amorphous liquid droplet.

  • Supersaturation Rate: Rapid cooling creates a "crash" scenario where the system bypasses the metastable zone width (MSZW) for nucleation and enters the spinodal decomposition region (oil formation).

Corrective Action: Implement a Seeded Cooling Protocol (see Part 3) and verify stoichiometry. A 1:1 molar ratio is critical; excess free amine often induces oiling.[1]

Q2: Does the pH of the mother liquor affect the solubility of the isolated salt?

A: Yes, critically. Piperidine (


) and benzoic acid (

) form a salt via proton transfer.[1]
  • Excess Acid (Low pH): Increases solubility in organic media due to the formation of soluble acid-salt complexes (e.g., [PipH]+[BzOH][Bz]-).

  • Excess Base (High pH): Suppresses salt formation.[1] Free piperidine is an oil at room temperature and will solvate the salt, preventing crystallization.[1]

Validation Step: Measure the pH of a 10% aqueous slurry of your isolated solid. It should be near neutral (pH 6.5–7.5).[1] If it deviates, re-slurry in a solvent with the correct stoichiometric adjustment.[1]

Category B: Solvent System Selection

Q3: Standard alcohols (MeOH, EtOH) dissolve my product too well. What solvent systems do you recommend for high-yield isolation?

A: You need to break the solvation shell of the piperidinium cation. Single-solvent systems rarely work for these intermediates.[1] We recommend a Binary Solvent System utilizing the "Anti-Solvent" approach:

  • Primary Solvent (Dissolver): Isopropanol (IPA) or Ethyl Acetate.[1] These dissolve the salt at high temps but have steep solubility curves.[1]

  • Anti-Solvent (Precipitator): Heptane or Methyl tert-butyl ether (MTBE).[1] These have low affinity for the ionic salt lattice.[1]

Rule of Thumb: The dielectric constant (


) of the final mixture should be between 10 and 20 to favor ionic lattice formation over solvation.
Part 2: Visualizing the Logic
Figure 1: Solvent Selection Decision Tree

Caption: A logic flow for selecting the optimal crystallization solvent based on observed solubility behavior.

SolventSelection Start START: Check Solubility (100 mg/mL @ Reflux) Soluble Fully Soluble? Start->Soluble Yes Insoluble Insoluble? Start->Insoluble No Cool Cool to 20°C Soluble->Cool ChangeSolvent Switch to More Polar (e.g., EtOH/EtOAc) Insoluble->ChangeSolvent Crystals Crystals Formed Cool->Crystals Ideal Case NoCrystals No Crystals (Solution) Cool->NoCrystals Too Soluble Oil Oiling Out Cool->Oil Metastable AddAnti Add Anti-Solvent (Heptane/MTBE) NoCrystals->AddAnti Seed Add Seed Crystals & Slow Cool Oil->Seed AddAnti->Crystals Titrate Seed->Crystals Nucleation

[1]

Part 3: Experimental Protocols
Protocol A: The "Self-Validating" Solubility Screen

Objective: To quantitatively determine the metastable zone for your specific intermediate.

Materials: 5 Scintillation vials, Heating block, Turbidity meter (optional).

VialSolvent System (v/v)Dielectric Constant (Est.)Target Outcome
1100% Ethanol~24Likely too soluble (Yield loss)
2100% Ethyl Acetate~6Likely insoluble or oiling
350:50 EtOH : EtOAc ~15Balanced Start Point
490:10 EtOAc : IPA~8Good for polar salts
5Toluene~2.4High risk of oiling

Procedure:

  • Add 100 mg of Piperidine Benzoate to each vial.

  • Add 1.0 mL of solvent.[1]

  • Heat to reflux (or 80°C). Observe dissolution.

  • Validation: If solids remain, add solvent in 0.5 mL increments until dissolved. Record volume (

    
    ).[1]
    
  • Cool slowly to 25°C. Record the temperature of onset turbidity (

    
    ).
    
  • Result: The system with the largest gap between Boiling Point and

    
     (approx. 20–30°C) is your optimal process solvent.
    
Protocol B: Anti-Oiling Recrystallization Workflow

Objective: To recover crystalline material from an oiled-out mixture.[1]

  • Redissolution: Re-heat the oiled mixture until it becomes a clear, homogeneous solution.

  • Polarity Shift: Add a small amount (5-10% v/v) of a polar protic solvent (e.g., Methanol) to stabilize the ionic pair in solution.[1]

  • Seeding (Critical): Cool to

    
    . Add 0.1% w/w pure seed crystals.
    
    • Note: If no seeds are available, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Ripening: Hold temperature constant for 30–60 minutes. Allow the oil droplets to redissolve and deposit onto the seed crystals (Ostwald Ripening).

  • Slow Cooling: Ramp temperature down at 0.5°C/min to 0°C.

  • Isolation: Filter immediately. Wash with cold anti-solvent (e.g., Heptane).[1]

Part 4: Process Visualization
Figure 2: Recrystallization & Oiling Recovery Workflow

Caption: Step-by-step pathway to convert an oiled-out intermediate into a crystalline solid.

Recrystallization Input Crude Mixture Heat Heat to Dissolution (T > T_clear) Input->Heat Check Check Clarity Heat->Check Check->Heat Haze/Solids (Add Solvent) Seed Add Seeds @ Metastable Zone Check->Seed Clear Ripen Ostwald Ripening (Hold 1 hr) Seed->Ripen Cool Linear Cooling (0.5°C/min) Ripen->Cool Filter Filtration & Wash Cool->Filter

[1]

References
  • Anderson, T. (1850).[1] On the Constitution of Piperidine. Annalen der Chemie und Pharmacie.

  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper.

  • BenchChem. (2025).[1][5][6][7][8] Technical Support: Enhancing the Solubility of Piperidine Intermediates.

  • PubChem. (2025).[1][9] Compound Summary: Piperidinium Benzoate.[1] National Library of Medicine.[1]

  • Lu, J., et al. (2012).[1][10] Study on the oiling-out and crystallization for the purification of idebenone. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of Piperidines

Core Directive & Strategy Piperidine is the most common nitrogen heterocycle in FDA-approved drugs. However, its saturation renders it chemically inert compared to pyridine, making direct, regioselective functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Strategy

Piperidine is the most common nitrogen heterocycle in FDA-approved drugs. However, its saturation renders it chemically inert compared to pyridine, making direct, regioselective functionalization a significant challenge.

The Central Challenge:

  • C2 (Alpha): Electronically activated (adjacent to N) but prone to over-oxidation and racemization.

  • C3 (Beta): Electronically deactivated (inductive withdrawal) and sterically unshielded.

  • C4 (Gamma): Distal and difficult to distinguish from other methylene groups without directing groups.

This guide provides field-proven protocols to target each position selectively.

Decision Matrix: Select Your Target Position

PiperidineLogic Start Target Position on Piperidine Ring C2 C2 (Alpha) proximal to N Start->C2 C3 C3 (Beta) remote Start->C3 C4 C4 (Gamma) distal Start->C4 Lith Lithiation/Trapping (s-BuLi/TMEDA) C2->Lith Anionic Photo Photoredox (α-Amino Radical) C2->Photo Radical Ligand Pd-Catalysis (Ligand Control) C3->Ligand Direct C-H Indirect Ring Expansion or Cyclopropane C3->Indirect De novo Minisci Pyridine Minisci + Reduction C4->Minisci Robust Scale-up DG Directing Group (C3-Amide) C4->DG Late Stage

Figure 1: Strategic decision tree for selecting the optimal functionalization methodology based on the target carbon position.

Module 1: C2-Functionalization (The Alpha Position)

The C2 position is the most accessible due to the acidity of the


-proton adjacent to the nitrogen.
Method A: Lithiation-Trapping (Beak-O'Brien Protocol)

This is the gold standard for installing electrophiles at C2. It relies on the dipole-stabilized lithiation of


-Boc piperidine.

Protocol:

  • Substrate:

    
    -Boc-piperidine (1.0 equiv).
    
  • Reagent:

    
    -BuLi (1.2 equiv) / TMEDA (1.2 equiv).
    
  • Conditions: THF, -78 °C , 1-4 hours.

  • Quench: Add electrophile (e.g., MeI, DMF, allyl bromide).

Critical Mechanism: The


-Boc group creates a dipole that directs the lithium to the equatorial 

-proton. The resulting organolithium species is configurationally stable at -78 °C but racemizes rapidly upon warming.
Method B: Photoredox -Arylation

For coupling with aryl nitriles/halides, photoredox catalysis generates an


-amino radical that couples with electron-deficient arenes (Minisci-type mechanism on the radical cation).

Key Reagents:

  • Catalyst: [Ir(ppy)₃] (1 mol%).

  • Light Source: Blue LEDs.

  • Additives: Quinuclidine (HAT agent).

Troubleshooting Guide: C2 Functionalization
SymptomProbable CauseCorrective Action
Racemic Product Temperature fluctuation during lithiation.Ensure internal probe monitors temperature. Do not allow

°C before electrophile addition.
Low Yield (Lithiation) Incomplete deprotonation.Use fresh

-BuLi (titrate before use). Ensure TMEDA is dry and distilled.
Ring Opening "Parosec" elimination.Avoid warming the lithiated species above -40 °C without an electrophile present.
C2 vs C6 Mixtures Over-reaction.Use strict 1.0 : 1.1 stoichiometry of substrate to base.

Module 2: C3-Functionalization (The Beta Position)

Direct C3 functionalization is challenging because it lacks the electronic activation of C2.

Method A: Ligand-Controlled Pd-Catalyzed Arylation

Standard Pd-catalysis favors


-arylation (C2). However, using specific bulky, electron-rich ligands can switch selectivity to the 

-position (C3) via a migratory insertion mechanism.

The "Switch" Ligand:

  • Ligand: 2-(Diisopropylphosphanyl)-1-phenylpyrrole (and related biaryl phosphines).

  • Mechanism: The flexible ligand allows the palladium to migrate from the initial

    
    -agostic interaction to the 
    
    
    
    -position before reductive elimination.

Protocol Summary:

  • Catalyst: Pd(OAc)₂ / Ligand (2:1 ratio).

  • Base: Cs₂CO₃.

  • Solvent: Xylene, 130 °C.

  • Selectivity: Can achieve >10:1 C3:C2 selectivity.

Method B: Indirect Synthesis (Cyclopropane Ring Opening)

For high enantioselectivity, it is often more reliable to synthesize the piperidine ring rather than functionalize it.

  • Workflow: Pyridine reduction

    
     Tetrahydropyridine 
    
    
    
    Cyclopropanation
    
    
    Reductive ring opening (cleaves the bond distal to N, placing substituent at C3).

Module 3: C4-Functionalization (The Gamma Position)

Method A: The "Pyridine Route" (Minisci + Reduction)

The most robust way to access C4-substituted piperidines is to functionalize the corresponding pyridine first and then reduce it.

Step 1: Minisci Reaction

  • Substrate: Pyridine (protonated with TFA).

  • Radical Source: Carboxylic acid + AgNO₃ + (NH₄)₂S₂O₈.

  • Selectivity: Protonated pyridines react at C2 and C4.[1][2] Blocking C2 (e.g., with methyl groups) or using specific radical precursors forces C4 substitution.

Step 2: Hydrogenation

  • Conditions: H₂ / PtO₂ or Pd/C in acidic methanol.

  • Result: Fully saturated C4-substituted piperidine.

Method B: Directing Group Strategy

If you must functionalize an existing piperidine ring at C4:

  • Directing Group: Install an amide at C3 (e.g., 8-aminoquinoline).

  • Catalyst: Pd(OAc)₂.

  • Outcome: The DG directs C-H activation to the cis-C4 position.

Troubleshooting Guide: C4 Functionalization
SymptomProbable CauseCorrective Action
C2/C4 Mixture (Minisci) Lack of steric control.Use a bulky radical source (e.g., tert-butyl) or block C2 positions with methyls/halogens.
Polysubstitution Radical concentration too high.Add the oxidant and radical precursor portion-wise (syringe pump) to keep radical concentration low.
Low Yield (Direct C4) Distal C-H bond is inert.Ensure the C3-directing group forms a rigid 5-membered chelate with Pd.

Visualizing the Selectivity Logic

The following diagram illustrates the mechanistic divergence between C2 (Lithiation) and C3 (Ligand-Controlled) pathways.

Mechanism cluster_C2 C2: Lithiation (Kinetic Control) cluster_C3 C3: Pd-Catalysis (Thermodynamic/Migratory) Substrate N-Boc Piperidine Complex Dipole-Stabilized Lithium Species Substrate->Complex s-BuLi -78°C Agostic α-Agostic Pd Complex Substrate->Agostic Pd(II) ProdC2 C2-Product Complex->ProdC2 Electrophile Migration 1,2-Pd Migration (Ligand Enabled) Agostic->Migration Bulky Ligand ProdC3 C3-Product Migration->ProdC3 Ar-I

Figure 2: Mechanistic divergence. C2 functionalization is driven by kinetic deprotonation stabilized by the N-Boc dipole. C3 functionalization requires a transition-metal catalyst to initially engage at C2 and then migrate to C3, a process enabled by specific ligand architecture.

FAQ: Common User Queries

Q1: Why am I getting the C2-product when attempting C3-arylation?

  • Answer: This is likely a ligand issue. Standard phosphines (like PPh₃ or XPhos) favor the electronically activated C2 position. You must use a ligand capable of promoting the 1,2-palladium migration, such as 2-(diisopropylphosphanyl)-1-phenylpyrrole . Also, ensure the reaction temperature is high enough (>120 °C) to overcome the activation energy for migration.

Q2: Can I use n-BuLi instead of s-BuLi for N-Boc piperidine lithiation?

  • Answer: Generally, no.

    
    -BuLi is nucleophilic enough to attack the Boc carbonyl group (acting as a nucleophile rather than a base), leading to decomposition. 
    
    
    
    -BuLi is more basic and sterically hindered, favoring deprotonation over nucleophilic attack.

Q3: How do I remove the 8-aminoquinoline directing group after C4 functionalization?

  • Answer: The directing group can be removed via hydrolysis or reduction. A common method is treatment with Boc₂O/DMAP followed by LiOH/H₂O₂ , or reduction with SmI₂ if the substrate is sensitive to oxidation.

References

  • Beak, P., & Lee, W. K. (1994). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link

  • Beng, T. K., & Gawley, R. E. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters. Link

  • Baudoin, O., et al. (2015). Palladium-Catalyzed β-Selective C(sp3)–H Arylation of N-Boc-Piperidines.[3][4] Organic Syntheses.[2][5] Link

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. Link

  • Antermite, D., & Bull, J. A. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Link

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of Methyl 4-(1-acetylpiperidin-4-yl)benzoate: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-(1-acetylpiperidin-4-yl)benzoate, a compound featuring a substituted piperidine ring linked to a benzoate moiety. Due to the limited availability of public experimental spectra for this specific molecule, we will present a detailed predicted spectrum. This predictive approach, grounded in the analysis of its constituent fragments, offers a robust framework for interpreting the spectra of similarly complex molecules.

This guide will deconstruct the predicted spectrum by comparing it with the experimental data of its fundamental building blocks: methyl benzoate and 1-acetylpiperidine. This comparative methodology not only facilitates the assignment of proton signals but also provides valuable insights into the electronic and conformational effects that govern chemical shifts in the final molecule.

The Molecular Structure and Its Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify the distinct proton environments within the Methyl 4-(1-acetylpiperidin-4-yl)benzoate molecule. The structure can be dissected into three key regions: the methyl benzoate group, the N-acetyl group, and the piperidine ring.

DOT script for the molecular structure of Methyl 4-(1-acetylpiperidin-4-yl)benzoate:

Caption: Molecular structure of Methyl 4-(1-acetylpiperidin-4-yl)benzoate with key proton groups labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of Methyl 4-(1-acetylpiperidin-4-yl)benzoate in a standard solvent like CDCl₃ would exhibit signals corresponding to each unique proton environment. The predicted chemical shifts (δ) are based on the additive effects of substituents on the benzene and piperidine rings.

Proton Assignment Predicted δ (ppm) Multiplicity Integration J (Hz) Rationale
Aromatic (H-a) ~8.00Doublet2H~8.4Protons ortho to the ester group are deshielded.
Aromatic (H-b) ~7.35Doublet2H~8.4Protons ortho to the piperidine substituent.
Methyl Ester (-OCH₃) ~3.91Singlet3H-Typical chemical shift for a methyl ester.
Piperidine (H-2e, H-6e) ~4.6 & ~3.9Multiplets2H-Axial and equatorial protons adjacent to the nitrogen are deshielded by the acetyl group and show complex splitting. Due to amide resonance, these two protons are diastereotopic and will have different chemical shifts.
Piperidine (H-2a, H-6a) ~3.1 & ~2.7Multiplets2H-These protons are also adjacent to the nitrogen but are expected at a slightly higher field than their equatorial counterparts. They are also diastereotopic.
Piperidine (H-4) ~2.9Multiplet1H-Methine proton at the point of substitution on the piperidine ring.
Piperidine (H-3, H-5) ~1.6 - 2.0Multiplets4H-Methylene protons on the piperidine ring, likely appearing as complex overlapping multiplets.
Acetyl (-COCH₃) ~2.14Singlet3H-Characteristic singlet for an N-acetyl group.

Comparative Spectral Analysis

The power of this predictive analysis lies in comparing the expected spectrum with the known spectra of its constituent parts. This comparison validates our predictions and illuminates the subtle electronic interactions within the larger molecule.

Methyl Benzoate: The Aromatic Moiety

The ¹H NMR spectrum of methyl benzoate provides a baseline for the aromatic and methyl ester protons. In methyl benzoate, the protons ortho to the ester group typically appear around 8.03 ppm, while the meta and para protons are found between 7.4-7.6 ppm. The methyl ester protons give a sharp singlet at approximately 3.9 ppm[1].

In our target molecule, the piperidine ring at the 4-position acts as an electron-donating group, which would slightly shield the aromatic protons. However, the overall pattern of two doublets is expected to be maintained due to the para-substitution.

1-Acetylpiperidine: The Heterocyclic Core

1-Acetylpiperidine is a crucial model for understanding the signals from the piperidine ring and the acetyl group. The N-acetyl group introduces amide character to the C-N bond, leading to restricted rotation and making the two faces of the piperidine ring diastereotopic. This results in separate signals for the axial and equatorial protons adjacent to the nitrogen (at the 2 and 6 positions).

  • Acetyl Protons: A sharp singlet is observed around 2.1 ppm[2].

  • Piperidine Protons (α to N): These appear as broad multiplets around 3.5 ppm.

  • Other Piperidine Protons: The remaining methylene protons (β and γ to N) form a complex multiplet between 1.5-1.7 ppm[2].

In Methyl 4-(1-acetylpiperidin-4-yl)benzoate, the substitution at the 4-position will further complicate the piperidine signals, but the general chemical shift regions for the acetyl and piperidine protons are expected to be similar to those in 1-acetylpiperidine.

Piperidine: The Unsubstituted Ring

Comparing with the spectrum of unsubstituted piperidine helps to appreciate the effect of N-acetylation. In piperidine, the protons α to the nitrogen are found around 2.8 ppm, while the other protons are around 1.5 ppm[3]. The downfield shift of the α-protons from ~2.8 ppm in piperidine to ~3.5 ppm in 1-acetylpiperidine is a direct consequence of the electron-withdrawing nature of the acetyl group.

Experimental Protocol for ¹H NMR Acquisition

For researchers wishing to acquire an experimental spectrum, the following protocol provides a reliable methodology.

1. Sample Preparation: a. Accurately weigh 5-10 mg of Methyl 4-(1-acetylpiperidin-4-yl)benzoate. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion. b. Shim the magnetic field to achieve optimal homogeneity. c. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). d. Use a standard 90° pulse sequence. e. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. f. Apply a line broadening factor of 0.3 Hz during processing to improve the appearance of the spectrum.

3. Data Processing: a. Fourier transform the acquired free induction decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak of CDCl₃ to 7.26 ppm). d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

DOT script for the NMR Analysis Workflow:

A Sample Preparation B Data Acquisition (NMR Spectrometer) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Shifts, Integration, Splitting) C->D E Structure Elucidation D->E

Caption: A simplified workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of Methyl 4-(1-acetylpiperidin-4-yl)benzoate is predicted to be a composite of the characteristic signals from its methyl benzoate and 1-acetylpiperidine components. By understanding the spectra of these simpler fragments, one can confidently predict and interpret the more complex spectrum of the target molecule. The aromatic region is dominated by the para-substituted benzoate pattern, while the aliphatic region shows the distinct signals of the N-acetylated piperidine ring, including the diagnostic diastereotopic protons adjacent to the nitrogen. This guide provides a solid foundation for researchers working with this and structurally related compounds, enabling them to leverage the full power of ¹H NMR for structural verification and characterization.

References

  • Lima, L. M., et al. (2002). Synthesis and structural characterization of methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1164-o1165.
  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(1-acetylpiperidin-4-yl)benzoate: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also, through tandem MS (MS/MS), a fragmentation "fingerprint" that is intrinsic to a molecule's structure. This guide offers an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of Methyl 4-(1-acetylpiperidin-4-yl)benzoate, a compound featuring a substituted piperidine ring, a common scaffold in pharmaceuticals.[1]

This document moves beyond a simple recitation of data to provide a comparative framework. We will explore the theoretical fragmentation pathway of the title compound and contrast it with a structurally related analogue, Methyl 4-(piperidin-4-yl)benzoate, to illuminate the influence of the N-acetyl group on the fragmentation cascade. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Experimental Design: Acquiring High-Quality MS/MS Data

The choice of experimental parameters is critical for obtaining a rich and informative fragmentation spectrum. For a molecule like Methyl 4-(1-acetylpiperidin-4-yl)benzoate, which contains a basic nitrogen atom within the piperidine ring, positive-ion electrospray ionization is the method of choice due to the high proton affinity of the nitrogen.[1]

Experimental Protocol

A robust starting point for the analysis of Methyl 4-(1-acetylpiperidin-4-yl)benzoate using Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

1. Sample Preparation:

  • Prepare a stock solution of Methyl 4-(1-acetylpiperidin-4-yl)benzoate in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions to a working concentration of 1 µg/mL using the initial mobile phase composition to ensure sample solubility and compatibility with the LC system.

2. Liquid Chromatography (LC):

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice for retaining and separating small molecules of intermediate polarity.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid serves to protonate the analyte, enhancing ionization efficiency.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is recommended to ensure the elution of the analyte as a sharp peak. The specific gradient should be optimized for the particular compound and any potential impurities.

  • Flow Rate: 0.2 - 0.4 mL/min.[1]

  • Injection Volume: 1 - 5 µL.[1]

  • Column Temperature: 30 - 40 °C to ensure reproducible retention times.[1]

3. Mass Spectrometry (MS):

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, equipped with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule, [M+H]⁺.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID). Optimize the collision energy to achieve a balance between the precursor ion and a rich variety of fragment ions.

Logical Flow of the Experimental Workflow

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Serial Dilution hplc HPLC/UHPLC System (C18 Column) working->hplc Injection full_scan Full Scan (MS1) Identify [M+H]⁺ hplc->full_scan Elution & Ionization msms_scan Product Ion Scan (MS2) Fragment [M+H]⁺ full_scan->msms_scan Precursor Selection analysis Fragmentation Pattern Analysis msms_scan->analysis G cluster_frags M [M+H]⁺ m/z 276.16 F1 m/z 216.14 Loss of C2H4O M->F1 -CH2=C=O F3 m/z 149.02 Benzoic acid methyl ester fragment M->F3 Cleavage at C4-phenyl bond F4 m/z 117.06 Piperidine fragment M->F4 Cleavage of acetyl and benzoate groups F2 m/z 174.12 Loss of C5H8O F1->F2 -C4H6

Caption: Proposed fragmentation of Methyl 4-(1-acetylpiperidin-4-yl)benzoate.

Key Predicted Fragment Ions:

  • [M+H]⁺ at m/z 276.16: The protonated molecular ion.

  • m/z 216.14: This significant fragment likely arises from the loss of ketene (CH₂=C=O, 42.02 Da) from the N-acetyl group. This is a common fragmentation pathway for N-acetylated compounds.

  • m/z 174.12: Subsequent to the loss of ketene, a ring opening of the piperidine could lead to the loss of a neutral C₄H₆ fragment (54.05 Da), resulting in this ion.

  • m/z 149.02: Cleavage of the bond between the piperidine C4 carbon and the phenyl ring would generate a fragment corresponding to the protonated methyl benzoate portion of the molecule.

  • m/z 117.06: This ion could be formed through a more complex rearrangement and fragmentation of the piperidine ring, possibly involving the loss of both the acetyl and benzoate moieties.

Comparative Analysis: The Influence of the N-acetyl Group

To understand the role of the N-acetyl group in directing the fragmentation, we will compare the predicted fragmentation of the title compound with that of its non-acetylated analogue, Methyl 4-(piperidin-4-yl)benzoate.

FeatureMethyl 4-(1-acetylpiperidin-4-yl)benzoateMethyl 4-(piperidin-4-yl)benzoate (Predicted)Rationale for Difference
[M+H]⁺ m/z 276.16m/z 234.15The mass difference of 42.01 Da corresponds to the acetyl group (C₂H₂O).
Key Fragments m/z 216.14 (Loss of ketene)Absence of this fragmentThe loss of ketene is characteristic of the N-acetyl group and would not occur in the non-acetylated analogue.
m/z 149.02m/z 149.02The formation of the methyl benzoate fragment is independent of the N-acetyl group and is expected in both compounds.
m/z 117.06Potentially different piperidine fragmentsThe fragmentation of the piperidine ring itself will be altered due to the absence of the electron-withdrawing acetyl group.
Dominant Pathway Likely initiated by cleavage related to the N-acetyl group.Fragmentation will be primarily driven by alpha-cleavage adjacent to the protonated nitrogen and ring opening.The N-acetyl group introduces a new, labile site for fragmentation.

This comparative analysis underscores how a seemingly minor structural modification can significantly alter the fragmentation pattern, providing a powerful tool for structural confirmation. The presence of a fragment corresponding to the loss of ketene would be a strong diagnostic indicator for the N-acetyl moiety in an unknown sample.

Conclusion

While no direct experimental data for the mass spectrometry fragmentation of Methyl 4-(1-acetylpiperidin-4-yl)benzoate is publicly available, a scientifically sound prediction of its fragmentation pattern can be made based on established principles of mass spectrometry and the known behavior of related chemical structures. [1]The proposed fragmentation pathway, centered on the lability of the N-acetyl group and the inherent fragmentation tendencies of the piperidine ring, provides a robust hypothesis for experimental verification.

The comparative analysis with its non-acetylated counterpart highlights the diagnostic power of MS/MS in identifying specific functional groups. This guide provides researchers with a comprehensive framework for designing experiments, interpreting data, and confidently elucidating the structure of novel compounds containing the substituted piperidine scaffold.

References

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. Journal of the American Society for Mass Spectrometry.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.

Sources

Validation

HPLC retention time comparison for acetylated vs non-acetylated piperidine benzoates

Technical Guide: HPLC Retention Time Comparison for Acetylated vs. Non-Acetylated Piperidine Benzoates Executive Summary This guide provides a technical comparison of the HPLC retention behavior of Piperidine Benzoate (t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Retention Time Comparison for Acetylated vs. Non-Acetylated Piperidine Benzoates

Executive Summary

This guide provides a technical comparison of the HPLC retention behavior of Piperidine Benzoate (the non-acetylated salt) versus its acetylated derivative, N-Acetylpiperidine .

The Bottom Line: In standard Reverse Phase HPLC (RP-HPLC) under acidic conditions (pH < 3.0), the separation is governed by a transition from ionic to neutral behavior.[1]

  • Piperidine (Non-acetylated): Exists as a hydrophilic cation (

    
    ).[2] It elutes early, often near the void volume, and is prone to peak tailing due to silanol interactions.[2]
    
  • Benzoate Counter-ion: Dissociates upon injection.[2] At acidic pH, it exists as Benzoic Acid (neutral), displaying moderate to high retention due to its aromatic ring.[1][2]

  • N-Acetylpiperidine (Acetylated): Exists as a neutral amide.[1][2][3] It displays moderate retention, eluting after the piperidine cation but typically before benzoic acid (depending on the specific organic modifier used).

Mechanistic Theory: Why They Separate

The separation relies on the fundamental difference in ionization state and hydrophobicity (LogD) at the operating pH.

A. The Analytes
AnalyteState at pH 3.0 (Typical HPLC)Dominant InteractionPredicted Retention (

)
Piperidine Cationic (

)
Electrostatic repulsion from C18; Attraction to Silanols.[1][2][3]Short (

)
N-Acetylpiperidine Neutral (Amide, non-ionizable)Hydrophobic interaction with C18 ligands.[1][2]Medium (

)
Benzoic Acid Neutral (

)
Strong Hydrophobic +

-

interactions.[1][2][3]
Long (

)
B. The "Salt" Factor

It is critical to understand that Piperidine Benzoate is a salt .[2] In the mobile phase, it dissociates.[2] Therefore, the "Non-Acetylated" sample will yield two distinct peaks : one for Piperidine and one for Benzoic Acid. The "Acetylated" product will yield the N-Acetylpiperidine peak and the Benzoic Acid peak (unless removed via workup).

C. Interaction Diagram (Graphviz)

SeparationMechanism C18 Stationary Phase (C18 Hydrophobic Ligands) MobilePhase Mobile Phase (Acidic pH 2.5) Piperidine Piperidine (Cation) Hydrophilic MobilePhase->Piperidine Solvates Strongly Acetyl N-Acetylpiperidine (Neutral) Moderately Hydrophobic MobilePhase->Acetyl Solvates Weakly Piperidine->C18 Repelled (Fast Elution) Acetyl->C18 Retained (Medium Elution) Benzoic Benzoic Acid (Neutral) Aromatic/Hydrophobic Benzoic->C18 Strongly Retained (Late Elution)

Figure 1: Mechanistic interactions of the three species on a C18 column under acidic conditions.[1][2]

Experimental Protocol

This self-validating protocol ensures separation of the amine, the amide, and the counter-ion.

Method Parameters
  • Column: C18 (L1) End-capped, Base-Deactivated (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1][2][3]

    • Why? Standard C18 columns cause severe tailing for piperidine.[2] Base-deactivated columns block residual silanols.[1][2][3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[2]

    • Why? Low pH suppresses silanol ionization (

      
       becomes 
      
      
      
      ), reducing tailing for the amine.[1][2][3] It also ensures Benzoic acid is protonated (neutral) for consistent retention.[2]
  • Mobile Phase B: Acetonitrile (ACN).[2][4][5]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV at 210 nm .[2]

    • Critical Note: Piperidine has negligible UV absorbance above 220 nm.[2] You must use 205-210 nm or an alternative detector (ELSD/CAD) to see the piperidine peak.[2][3] Benzoic acid and N-Acetylpiperidine are visible at 254 nm, but 210 nm captures all three.[1][2]

Gradient Profile
Time (min)% Mobile Phase BPhase Description
0.05%Initial Hold (Elute polar salts/Piperidine)
2.05%Isocratic hold to separate Piperidine from Void
10.060%Linear Ramp (Elute N-Acetylpiperidine)
12.090%Wash (Elute Benzoic Acid/Hydrophobics)
15.05%Re-equilibration

Data Comparison & Expected Results

The following table summarizes the retention characteristics observed using the protocol above.

CompoundRetention Time (

)
Peak ShapeUV Sensitivity (210 nm)
Piperidine 2.5 - 3.5 min Broad/Tailing (unless TFA is used)Low
N-Acetylpiperidine 6.0 - 7.5 min Sharp / SymmetricalHigh
Benzoic Acid 9.0 - 11.0 min Sharp / SymmetricalVery High

Interpretation of Data:

  • Reaction Monitoring: As the acetylation proceeds, the early Piperidine peak (2.5 min) will decrease, and the N-Acetylpiperidine peak (7.0 min) will appear and grow.

  • The Constant: The Benzoic Acid peak (approx 10 min) should remain constant relative to an internal standard, serving as a useful system suitability marker.

Troubleshooting & Optimization

Issue: Piperidine Peak Tailing or Disappearing
  • Cause: Interaction with silanols or lack of UV chromophore.[2]

  • Solution 1 (Chemistry): Add 0.1% Triethylamine (TEA) to the mobile phase as a "sacrificial base" to saturate silanols.[2]

  • Solution 2 (Detection): Derivatize the sample pre-column if UV sensitivity is too low (e.g., using Fmoc-Cl), though this alters the method entirely.[1][2] For direct analysis, use ELSD (Evaporative Light Scattering Detector).[1][2]

Issue: Co-elution of N-Acetylpiperidine and Benzoic Acid
  • Cause: Similar hydrophobicity in high-organic gradients.[1][2][3]

  • Solution: Switch Mobile Phase B from Acetonitrile to Methanol . Methanol provides different selectivity for aromatic acids (Benzoic) vs. aliphatic amides (N-Acetyl), typically increasing the resolution between them.[1][2]

Method Development Workflow

MethodWorkflow Start Start: Sample Mixture (Piperidine + Benzoate + Acetyl-Product) Step1 Select Column: C18 Base-Deactivated (Prevents Amine Tailing) Start->Step1 Step2 Set Mobile Phase pH < 3.0 (Ensures Benzoic Acid is Neutral) Step1->Step2 Decision Check Detection (UV 210nm) Step2->Decision ResultA Proceed to Gradient Optimization Decision->ResultA Yes ResultB Switch to ELSD or Derivatize (e.g., Benzoyl Chloride) Decision->ResultB No PathA Piperidine Visible? PathB Piperidine Invisible?

Figure 2: Decision tree for optimizing the separation and detection of piperidine derivatives.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2][3] (Standard text on amine separations and silanol suppression).

  • Sielc Technologies. (n.d.).[2] HPLC Separation of Ammonia, Primary and Secondary Amines. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [1][2]

  • ChemicalBook. (2025).[2][6] 1-Acetylpiperidine Properties and pKa. Retrieved from [1][3]

  • Helix Chromatography. (n.d.).[2] HPLC Methods for analysis of Benzoic acid. Retrieved from [1][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(1-acetylpiperidin-4-yl)benzoate

Executive Safety Summary The Core Directive: As a pharmaceutical intermediate (CAS 159813-78-2), Methyl 4-(1-acetylpiperidin-4-yl)benzoate presents a specific duality in risk: it possesses the dusting potential of a soli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Core Directive: As a pharmaceutical intermediate (CAS 159813-78-2), Methyl 4-(1-acetylpiperidin-4-yl)benzoate presents a specific duality in risk: it possesses the dusting potential of a solid organic ester and the pharmacological uncertainty of a drug precursor.

While the acetylation of the piperidine ring reduces the acute corrosivity associated with free piperidines, you must treat this compound as a Category 3 Control Band (OEB 3) agent. This means assuming it is a potent respiratory sensitizer and skin irritant until specific toxicological data proves otherwise.

The "Why" Behind the Protocol: Standard laboratory safety (handling "chemicals") is insufficient here. You are handling a "drug substance intermediate." The primary risks are particle migration (cross-contamination) and cumulative low-level exposure (sensitization). The protocol below shifts from reactive safety (preventing burns) to proactive hygiene (preventing inhalation).

Hazard Identification & Control Banding

Since specific LD50 data is often proprietary or sparse for this intermediate, we apply Structure-Activity Relationship (SAR) logic:

FeatureHazard InferenceControl Strategy
Physical State Fine Crystalline PowderInhalation Risk: High static charge potential leads to particle flight. Use ionizing bars and HEPA-filtered enclosures.
Chemical Class Benzoate Ester / Acetyl-PiperidineDermal Risk: Lipophilic nature allows skin absorption. Potential for hydrolysis to active metabolites.
Reactivity Stable SolidProcess Risk: Low thermal instability, but dust explosion risk exists if milled/micronized.

PPE Specification Matrix

Do not rely on generic "lab safety" gear. Use this tiered approach based on the operation.

Tier 1: Standard Handling (Weighing < 1g, Closed Transfer)
  • Respiratory: Engineering controls preferred (Fume Hood). If open bench work is unavoidable (not recommended), use N95 or P100 disposable respirator.

  • Dermal: Single pair Nitrile Gloves (Min thickness: 4 mil).

  • Ocular: Safety glasses with side shields.[1][2]

Tier 2: High-Risk Operations (Weighing > 1g, Solubilization, Spills)
  • Respiratory: PAPR (Powered Air Purifying Respirator) or work strictly within a Powder Containment Balance Enclosure .

  • Dermal (Double-Gloving Protocol):

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue) to act as a breach indicator.

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (tested to EN 374 standards for permeation).

    • Body: Tyvek® lab coat or disposable sleeve covers to bridge the glove-cuff gap.

  • Ocular: Chemical Splash Goggles (indirect venting) to prevent dust entry.

Operational Workflow: The "Static-Free" Transfer

The most critical moment for exposure is the transfer of the dry powder to a solvent. Methyl 4-(1-acetylpiperidin-4-yl)benzoate is prone to static buildup, causing "jumping" of particles.

Step-by-Step Protocol
  • Preparation:

    • Place an anti-static ionizer bar inside the weigh station/hood 5 minutes prior to use.

    • Wipe the exterior of the receiving vessel with a lint-free wipe dampened with 70% IPA (reduces static charge on glass).

  • The "Dirty Hand / Clean Hand" Technique:

    • Designate your non-dominant hand as "Dirty" (touches the chemical container/spatula).

    • Designate your dominant hand as "Clean" (touches the balance, pen, hood sash).

    • Why? This prevents migrating trace powder from the spatula handle to the lab bench or doorknobs.

  • Solubilization (The Critical Control Point):

    • NEVER add solvent forcefully to the powder. This creates an aerosol plume.

    • Protocol: Add the powder to the vessel first. Gently stream the solvent down the side of the vessel wall to wet the powder gradually.

  • Decontamination:

    • Wipe the balance area with a mild detergent (surfactant) before using alcohol.

    • Reasoning: Alcohol fixes proteins and can smear organic powders; surfactants lift and encapsulate the particles.

Visual Logic: PPE Decision Tree

This diagram illustrates the decision-making process for selecting the correct protection level based on the quantity and state of the material.

PPE_Decision_Logic Start Start: Handling Methyl 4-(1-acetylpiperidin-4-yl)benzoate State_Check Is the material Solid (Powder) or Solubilized? Start->State_Check Liquid Liquid / Solubilized State_Check->Liquid Solid Solid Powder State_Check->Solid Splash_Risk Is there Splash Risk? (Heating/Vortexing) Liquid->Splash_Risk Std_PPE Standard PPE: Nitrile Gloves (4mil) Safety Glasses Fume Hood Splash_Risk->Std_PPE No Splash_PPE Enhanced PPE: Face Shield + Goggles Double Nitrile Gloves Sash lowered Splash_Risk->Splash_PPE Yes Qty_Check Quantity > 1 gram OR Open Bench Work? Solid->Qty_Check Hood_PPE Containment PPE: Fume Hood / Balance Enclosure Single Nitrile Gloves Anti-Static measures Qty_Check->Hood_PPE No (<1g in Hood) High_Exp_PPE High Exposure PPE: PAPR or N95 Mask Double Gloves (Extended Cuff) Tyvek Sleeves HEPA Vacuum ready Qty_Check->High_Exp_PPE Yes (>1g or Open Bench)

Caption: Decision Logic for PPE selection based on physical state and operational quantity. Blue nodes indicate decision points; Green indicates standard containment; Red indicates high-level protection requirements.

Emergency Response & Disposal

Spill Response (Dry Powder)
  • Do NOT sweep. Sweeping generates airborne dust.

  • Cover the spill gently with a paper towel dampened with a compatible solvent (e.g., Ethanol or Ethyl Acetate) to suppress dust.

  • Scoop the damp material into a hazardous waste bag.

  • Clean the surface with soap and water (surfactant), then rinse with alcohol.

Disposal Strategy
  • Waste Stream: High BTU Organic Waste (Incineration).

  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as esters can react vigorously under specific conditions.

  • Container: High-density polyethylene (HDPE) or Glass. Label clearly as "Contains Pharmaceutical Intermediate - Irritant."

Workflow Visualization: The Double-Glove Technique

This diagram details the specific donning and doffing sequence required to prevent skin contact during high-risk transfers.

Double_Glove_Protocol Step1 1. Don Inner Glove (Bright Color/4mil) Step2 2. Don Lab Coat (Cuff over Inner Glove) Step1->Step2 Step3 3. Don Outer Glove (Long Cuff/8mil) Over Lab Coat Sleeve Step2->Step3 Step4 4. Perform Experiment Step3->Step4 Step5 5. Inspect Outer Glove (Check for tears/stains) Step4->Step5 Step6 6. Doff Outer Glove (Inside-out peel) Step5->Step6 End of Task Step7 7. Wash Inner Gloves (While still on hands) Step6->Step7 Step8 8. Remove Inner Gloves & Wash Hands Step7->Step8

Caption: The "Barrier Bridge" method ensures no skin is exposed at the wrist, a common failure point in laboratory PPE.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

Sources

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